1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZBZPUTFUMZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284996 | |
| Record name | 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948570-75-0 | |
| Record name | 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948570-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601284996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Characterization of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
This technical guide provides a comprehensive overview of the structural characterization of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation, and field-proven insights into the analytical techniques required for its unambiguous identification and characterization.
Introduction: The Significance of Substituted Nitropyrazoles
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of a nitro group onto the pyrazole scaffold, as seen in 4-nitropyrazole derivatives, significantly modulates the electronic properties of the ring, making these compounds valuable intermediates in the synthesis of more complex molecules. The N-alkylation of 4-nitropyrazole, in this case with a methoxyethyl group, further enhances its potential for creating diverse chemical entities with tailored biological activities.
A thorough structural characterization is paramount to confirm the identity, purity, and isomeric integrity of this compound, ensuring the reliability of subsequent research and development efforts. This guide will detail the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a theoretical discussion on X-ray Crystallography.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the N-alkylation of 4-nitro-1H-pyrazole. The N-H bond of the pyrazole ring is acidic enough to be deprotonated by a suitable base, and the resulting pyrazolide anion acts as a nucleophile, reacting with an appropriate alkylating agent.
Rationale for Experimental Choices:
-
Starting Materials: 4-nitro-1H-pyrazole is the logical precursor, which can be synthesized by the nitration of pyrazole.[1][2] 1-bromo-2-methoxyethane is a common and effective electrophile for introducing the 2-methoxyethyl side chain.
-
Base and Solvent: Potassium carbonate (K₂CO₃) is a mild and safe base, suitable for deprotonating the pyrazole.[3] N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation and promotes the nucleophilic attack.
Experimental Protocol: N-Alkylation of 4-nitro-1H-pyrazole
-
Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole.
-
Addition of Alkylating Agent: Add 1-bromo-2-methoxyethane (1.2 equivalents) dropwise to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Start [label="4-nitro-1H-pyrazole + \n1-bromo-2-methoxyethane"]; Reaction [label="K₂CO₃, DMF\n60-70 °C", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Pyrazole Ring Protons: The 4-nitropyrazole ring will exhibit two singlets for the protons at the C3 and C5 positions. Due to the electron-withdrawing nature of the nitro group, these protons will be shifted downfield.
-
Methoxyethyl Protons: The 2-methoxyethyl side chain will show three distinct signals: a triplet for the methylene group attached to the pyrazole nitrogen (N-CH₂), a triplet for the methylene group adjacent to the methoxy group (O-CH₂), and a singlet for the methyl group (O-CH₃). The coupling between the two methylene groups will result in a triplet-triplet pattern.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
-
Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The carbon bearing the nitro group (C4) will be significantly deshielded.
-
Methoxyethyl Carbons: The three carbons of the 2-methoxyethyl group will also give rise to distinct signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H3 | ~8.2 | s | ~139 |
| H5 | ~8.0 | s | ~128 |
| C4 | - | - | ~140 |
| N-CH₂ | ~4.4 | t | ~51 |
| O-CH₂ | ~3.7 | t | ~70 |
| O-CH₃ | ~3.3 | s | ~59 |
Note: These are predicted values based on data for similar compounds and may vary slightly in experimental conditions.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (MW: 171.15 g/mol ), Electron Ionization (EI) would be a suitable technique.
Expected Fragmentation Pattern:
The molecular ion peak ([M]⁺˙) at m/z 171 should be observable. The fragmentation of N-alkyl-4-nitropyrazoles is influenced by the nitro group and the alkyl side chain.[1]
-
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) to give a fragment at m/z 125.
-
Loss of Oxygen: Loss of an oxygen atom from the nitro group can lead to a fragment at m/z 155.
-
Cleavage of the Methoxyethyl Chain: Alpha-cleavage of the C-C bond in the side chain can result in the loss of a methoxymethyl radical (•CH₂OCH₃), leading to a fragment at m/z 126. Cleavage of the N-C bond can generate a methoxyethyl cation at m/z 59.
M [label="[M]⁺˙\nm/z 171"]; M_minus_NO2 [label="[M-NO₂]⁺\nm/z 125"]; M_minus_O [label="[M-O]⁺˙\nm/z 155"]; M_minus_CH2OCH3 [label="[M-CH₂OCH₃]⁺\nm/z 126"]; CH2OCH3_plus [label="[CH₂CH₂OCH₃]⁺\nm/z 59"];
M -> M_minus_NO2 [label="- NO₂"]; M -> M_minus_O [label="- O"]; M -> M_minus_CH2OCH3 [label="- •CH₂OCH₃"]; M -> CH2OCH3_plus [label="N-C cleavage"]; }
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Key Expected Absorption Bands:
-
N-O Stretching: The nitro group will exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[6]
-
C-H Stretching: C-H stretching vibrations of the pyrazole ring and the alkyl chain will be observed around 3100-2850 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the pyrazole ring will appear in the 1600-1400 cm⁻¹ region.
-
C-O Stretching: A strong C-O stretching band for the ether linkage is expected around 1100 cm⁻¹.
Table 2: Key IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-O Asymmetric Stretch | 1550 - 1475 | Strong |
| N-O Symmetric Stretch | 1360 - 1290 | Strong |
| Aromatic C-H Stretch | ~3100 | Medium |
| Aliphatic C-H Stretch | 2950 - 2850 | Medium |
| C=N / C=C Stretch (ring) | 1600 - 1400 | Medium-Weak |
| C-O Stretch (ether) | ~1100 | Strong |
X-ray Crystallography: A Structural Perspective
While a crystal structure for this compound is not currently available in the public domain, insights can be drawn from the extensive crystallographic data on related nitropyrazoles.[7][8]
Expected Structural Features:
-
Planarity: The pyrazole ring is expected to be planar.
-
Bond Lengths and Angles: The bond lengths and angles within the pyrazole ring will be consistent with those of other N-substituted 4-nitropyrazoles. The C-NO₂ bond is expected to be relatively short due to conjugation.
-
Conformation of the Side Chain: The 2-methoxyethyl side chain will likely adopt a staggered conformation to minimize steric hindrance.
-
Intermolecular Interactions: In the solid state, weak intermolecular interactions such as C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and the methoxy group, as well as π-π stacking of the pyrazole rings, are likely to play a significant role in the crystal packing.
Conclusion
The structural characterization of this compound relies on a synergistic application of modern analytical techniques. NMR spectroscopy provides the primary framework of the molecular structure, while mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis. Infrared spectroscopy serves to identify key functional groups, particularly the prominent nitro and ether functionalities. Although experimental crystallographic data is pending, theoretical considerations based on analogous structures provide a robust model for its solid-state conformation and intermolecular interactions. The methodologies and interpretative guidance presented in this document establish a self-validating system for the comprehensive and unambiguous characterization of this and related nitropyrazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. The guide emphasizes the rationale behind experimental methodologies and the principles of data interpretation, ensuring a thorough understanding of the molecule's structural characteristics.
Molecular Structure and Spectroscopic Significance
This compound is a substituted nitropyrazole, a class of compounds of significant interest in medicinal chemistry and materials science. Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of such synthesized molecules. Each spectroscopic technique provides a unique piece of the structural puzzle, and a combined analysis affords a complete and validated molecular profile.
An In-depth Technical Guide to 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (CAS 948570-75-0)
This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is sparse, this document synthesizes foundational knowledge of pyrazole chemistry, offering insights into its synthesis, properties, and potential applications.
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][4][5] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[6][7] The introduction of a nitro group, as seen in the 4-nitro-1H-pyrazole core of the title compound, significantly influences the electronic character of the ring, often enhancing its biological activity or utility as a synthetic intermediate.[8]
Physicochemical and Spectral Properties
This compound is a substituted nitropyrazole with the molecular formula C6H9N3O3 and a molecular weight of 171.15 g/mol .[9] While extensive experimental data is not publicly available, key properties can be tabulated based on supplier information and computational predictions.
| Property | Value | Source(s) |
| CAS Number | 948570-75-0 | [10] |
| Molecular Formula | C6H9N3O3 | [9] |
| Molecular Weight | 171.15 g/mol | [9] |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Spectral Data
Spectral analysis is crucial for the structural elucidation and purity assessment of chemical compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure. While a publicly available spectrum was not found, the expected chemical shifts can be predicted based on the structure. The protons on the pyrazole ring, the methylene groups of the methoxyethyl chain, and the methyl group of the methoxy moiety would exhibit characteristic signals. ChemicalBook lists the availability of a 1H NMR spectrum for this compound.[9]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The exact mass would be a key identifier.
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the C-H bonds of the alkyl chain and aromatic ring, the C-O bond of the ether, and the characteristic strong asymmetric and symmetric stretches of the nitro group (NO2).
Synthesis and Methodologies
A definitive, published synthetic route for this compound was not identified in the current literature. However, a highly probable and logical synthetic pathway can be devised based on established methods for the N-alkylation of pyrazoles. The most likely approach involves the direct alkylation of 4-nitro-1H-pyrazole with a suitable 2-methoxyethylating agent.
Proposed Synthetic Pathway: N-Alkylation of 4-Nitro-1H-pyrazole
The synthesis would logically start from the commercially available 4-nitro-1H-pyrazole.[11][12][13] The key transformation is the regioselective alkylation of the pyrazole nitrogen. The pyrazole ring has two nitrogen atoms, and alkylation can potentially occur at either N1 or N2. For 4-substituted pyrazoles, N1 substitution is generally favored due to steric hindrance from the substituent at C4.[14]
Diagram: Proposed Synthesis of this compound
Caption: A plausible synthetic route via N-alkylation.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general procedures for N-alkylation of pyrazoles and should be optimized for this specific transformation.[15]
-
Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, sodium hydride; 1.1-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture for 30-60 minutes to ensure the formation of the pyrazolate anion. To this suspension, add 1-bromo-2-methoxyethane or 2-methoxyethyl tosylate (1.1 eq) dropwise.
-
Monitoring: The reaction mixture is then heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.
Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay of the aromatic pyrazole core, the electron-withdrawing nitro group, and the N-methoxyethyl substituent.
-
The Pyrazole Ring: The pyrazole ring is aromatic and generally stable.[16] The nitro group at the C4 position is a strong deactivating group, making the ring electron-deficient and less susceptible to electrophilic aromatic substitution.
-
The Nitro Group: The nitro group is the most reactive site for chemical transformation. It can be reduced to an amino group using various reducing agents (e.g., H2/Pd-C, SnCl2, Fe/HCl). This resulting 4-aminopyrazole derivative would be a valuable intermediate for further functionalization, opening pathways to a diverse range of compounds for biological screening.[17]
-
Stability: The compound is expected to be stable under normal laboratory conditions.[18] However, highly nitrated pyrazoles can be energetic materials and should be handled with appropriate care, although this specific compound with a single nitro group is unlikely to be explosive.[19] It may be sensitive to strong light and high temperatures over prolonged periods.
Diagram: Key Reactivity of the 4-Nitropyrazole Core
Caption: Reduction of the nitro group to an amine.
Potential Applications in Drug Development
While no specific biological activities have been reported for this compound, its structural motifs suggest several promising avenues for research in drug discovery. The broader class of pyrazole derivatives has been extensively investigated and has led to numerous clinically approved drugs.[1]
-
Anticancer Activity: Many pyrazole-containing compounds are potent inhibitors of various kinases, which are crucial targets in oncology.[20] The pyrazole scaffold serves as a versatile platform for designing selective kinase inhibitors.[1] The 4-amino derivative of the title compound could be a key starting point for synthesizing libraries of compounds for screening against cancer cell lines and kinase panels.
-
Anti-inflammatory and Analgesic Properties: Pyrazole derivatives are well-known for their anti-inflammatory and analgesic effects, with celecoxib (a COX-2 inhibitor) being a prominent example.[21][22] Novel pyrazole compounds are continuously being explored for their potential to modulate inflammatory pathways.[3]
-
Antimicrobial and Antiviral Activity: The pyrazole nucleus is a common feature in compounds with demonstrated antibacterial, antifungal, and antiviral activities.[4][5] For instance, pyrazole derivatives have been investigated as inhibitors of HIV-1 non-nucleoside reverse transcriptase.[4]
-
Neuroprotective Effects: Recent research has highlighted the potential of pyrazole derivatives in the context of neurodegenerative diseases, acting on various targets within the central nervous system.[3][23]
The methoxyethyl side chain can also play a role in modulating the compound's pharmacokinetic properties, such as solubility and cell permeability, which are critical for drug development.
Conclusion and Future Directions
This compound (CAS 948570-75-0) is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct studies on this compound are lacking, its synthesis is feasible through standard N-alkylation procedures. The true value of this compound likely lies in its role as a synthetic intermediate. Reduction of the nitro group to an amine would provide a versatile handle for the construction of compound libraries targeting a wide range of diseases, from cancer to inflammatory disorders and infectious diseases. Further research is warranted to explore the synthesis, reactivity, and biological activities of this and related compounds to unlock their full therapeutic potential.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound(948570-75-0) 1H NMR spectrum [chemicalbook.com]
- 10. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 11. 4-Nitro-1H-pyrazole | CAS#:2075-46-9 | Chemsrc [chemsrc.com]
- 12. 4-Nitro-1H-pyrazole [oakwoodchemical.com]
- 13. 4-硝基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. chembk.com [chembk.com]
- 19. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole: Physicochemical Properties, Synthesis, and Analytical Characterization
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. The guide details its fundamental physicochemical properties, outlines a robust synthetic pathway, and establishes a systematic workflow for its analytical characterization. By integrating established chemical principles with practical, field-proven insights, this document serves as an essential resource for researchers engaged in the synthesis, evaluation, and application of novel pyrazole-based compounds in drug discovery and development.
Introduction
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its prevalence in a multitude of biologically active compounds and FDA-approved drugs, which exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] The pyrazole core's unique electronic properties and its ability to act as a versatile pharmacophore allow it to engage with a diverse range of biological targets, making it a cornerstone for the design of novel therapeutics.[1][2]
Unveiling this compound: A Molecule of Interest
This compound is a derivative that combines the established pyrazole core with two key functional groups that are significant in drug design: a nitro group at the C4 position and a 2-methoxyethyl substituent at the N1 position. The nitro group, a potent electron-withdrawing group, is a well-known pharmacophore that can significantly influence a molecule's biological activity.[3] The 1-(2-methoxyethyl) substituent is of particular interest as it can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. The inclusion of ether functionalities, like the methoxyethyl group, is a common strategy in drug design to enhance solubility and improve pharmacokinetic profiles.[5] This guide will delve into the essential technical aspects of this molecule, providing a foundational understanding for its potential application in research and drug development.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in a research setting. The key identifiers and calculated properties of this compound are summarized below.
Molecular Structure and Formula
-
Molecular Formula: C₆H₉N₃O₃
-
IUPAC Name: this compound
-
CAS Number: 948570-75-0[6]
-
SMILES: O=--INVALID-LINK--[O-][6]
Molecular Weight and Composition
The molecular weight is a critical parameter for a multitude of analytical and experimental procedures.
| Property | Value | Source |
| Molecular Weight | 171.15 g/mol | [6] |
| Exact Mass | 171.0644 g/mol |
Synthesis and Purification
Retrosynthetic Analysis
The retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic pathway for this compound.
Proposed Experimental Protocol
Step 1: Synthesis of 4-Nitro-1H-pyrazole
The nitration of pyrazole is a well-documented procedure. A mixture of fuming nitric acid and fuming sulfuric acid is an effective nitrating agent for this transformation.
-
Materials: Pyrazole, Fuming Nitric Acid (90%), Fuming Sulfuric Acid (20%), Concentrated Sulfuric Acid.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add pyrazole to concentrated sulfuric acid to form pyrazole sulfate.
-
Separately, prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid, maintaining a low temperature.
-
Slowly add the nitrating mixture to the pyrazole sulfate solution, ensuring the reaction temperature does not exceed 50°C.
-
After the addition is complete, stir the reaction mixture at 50°C for 1.5 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-nitro-1H-pyrazole.
-
Step 2: Synthesis of this compound
The N-alkylation of 4-nitro-1H-pyrazole can be achieved using a suitable 2-methoxyethyl electrophile under basic conditions. A similar procedure has been described for the synthesis of 1-hydroxyethyl-4-nitropyrazole by reacting 4-nitropyrazole with 2-bromoethanol.[7]
-
Materials: 4-Nitro-1H-pyrazole, 2-bromo-1-methoxyethane (or 2-chloro-1-methoxyethane), Potassium Carbonate (K₂CO₃), Acetonitrile (or DMF).
-
Procedure:
-
To a solution of 4-nitro-1H-pyrazole in acetonitrile, add anhydrous potassium carbonate.
-
Add 2-bromo-1-methoxyethane to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
-
Purification Techniques
-
Column Chromatography: The crude product from the N-alkylation step should be purified using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a suitable eluent system.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain a highly pure compound.
Analytical Characterization
A rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Workflow for Analytical Characterization
Caption: Systematic workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
4.2.1 Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment should be performed.
4.2.2 Predicted Spectral Features
-
¹H NMR:
-
Two singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyrazole ring.
-
A triplet at approximately δ 4.2-4.5 ppm for the methylene group attached to the pyrazole nitrogen (-N-CH₂ -CH₂-O-).
-
A triplet at approximately δ 3.6-3.9 ppm for the methylene group adjacent to the ether oxygen (-N-CH₂-CH₂ -O-).
-
A singlet at approximately δ 3.3-3.5 ppm for the methoxy group (-O-CH₃ ).
-
-
¹³C NMR:
-
Two signals in the aromatic region for the pyrazole ring carbons. The carbon bearing the nitro group will be significantly downfield.
-
A signal around δ 50-60 ppm for the methylene carbon attached to the pyrazole nitrogen.
-
A signal around δ 70-75 ppm for the methylene carbon adjacent to the ether oxygen.
-
A signal around δ 58-60 ppm for the methoxy carbon.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
4.3.1 Protocol for MS Analysis
-
Instrumentation: High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source is recommended.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: The analysis will provide the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), which should be consistent with the molecular formula C₆H₉N₃O₃.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
4.4.1 Protocol for IR Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Expected Vibrational Bands:
-
Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.
-
C-H stretching vibrations for the aromatic and aliphatic protons around 3100-2850 cm⁻¹.
-
C=N and C=C stretching vibrations for the pyrazole ring in the 1600-1450 cm⁻¹ region.
-
A prominent C-O stretching vibration for the ether linkage around 1150-1085 cm⁻¹.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a synthesized compound.
4.5.1 HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid or TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength where the compound absorbs (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy) |
| Injection Volume | 10 µL |
Safety and Handling
While a specific toxicology profile for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Nitroaromatic compounds can be toxic and potentially mutagenic.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the Safety Data Sheet (SDS) for any available specific handling and disposal information.
Conclusion
This compound is a synthetically accessible molecule that incorporates the medicinally significant pyrazole scaffold with functional groups known to modulate physicochemical and pharmacological properties. This guide has provided a comprehensive technical overview, including its properties, a plausible and robust synthetic route, and a detailed workflow for its analytical characterization. The information presented herein serves as a foundational resource for researchers, enabling the confident synthesis and characterization of this compound for further investigation in the pursuit of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. 948570-75-0|this compound|BLD Pharm [bldpharm.com]
- 7. mdpi.com [mdpi.com]
Unveiling the Molecular Strategy of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole: A Technical Guide to Elucidating its Mechanism of Action
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2][3][4] The compound 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole represents a novel chemical entity with unexplored biological potential. This technical guide presents a comprehensive, hypothesis-driven framework for the systematic elucidation of its mechanism of action. In the absence of direct empirical data for this specific molecule, we leverage established knowledge of its core components—the 4-nitropyrazole moiety and the N-substituted side chain—to propose plausible biological activities. This document serves as a roadmap for researchers, detailing the scientific rationale, experimental protocols, and data interpretation required to investigate its potential as an enzyme inhibitor or a bioreductive prodrug. We provide in-depth, step-by-step methodologies for cytotoxicity screening, target identification, and mechanistic validation, alongside visual workflows and pathway diagrams to guide the research process.
Introduction: Deconstructing a Molecule of Interest
The therapeutic landscape is rich with drugs built upon the pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5][6] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, presents two key structural features that are likely to govern its biological activity: the 4-nitropyrazole core and the N-(2-methoxyethyl) substituent.
The 4-nitro group is a potent electron-withdrawing moiety that significantly influences the electronic properties of the pyrazole ring.[7][8] This can enhance binding interactions with biological targets and is a common feature in compounds with antimicrobial and anticancer properties.[7][9] Furthermore, the nitro group can undergo bioreduction in hypoxic environments, a characteristic exploited in the design of targeted cancer therapies.[10][11] The N-(2-methoxyethyl) side chain, on the other hand, is anticipated to modulate the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for drug efficacy.
Given these structural attributes, we propose two primary, testable hypotheses for the mechanism of action of this compound:
-
Hypothesis A: Targeted Enzyme Inhibition. The compound acts as a specific inhibitor of a key cellular enzyme, a common mechanism for pyrazole-based drugs.[12][13][14]
-
Hypothesis B: Bioreductive Prodrug Activity. The compound is selectively activated in low-oxygen environments, characteristic of solid tumors or anaerobic bacteria, leading to the formation of cytotoxic reactive species.[8][10]
This guide will provide the experimental framework to rigorously test these hypotheses.
Proposed Mechanisms of Action: A Dichotomy of Possibilities
Hypothesis A: The Precision of Enzyme Inhibition
Many N-substituted pyrazoles exert their therapeutic effects by inhibiting specific enzymes. For instance, various pyrazole derivatives are known to inhibit nitric oxide synthase (NOS) and cytochrome P450 enzymes.[12][13][15] The electronic and steric properties of this compound may allow it to fit into the active site of a specific enzyme, disrupting its catalytic activity. The 4-nitro group could form hydrogen bonds or other electrostatic interactions with active site residues, while the N-(2-methoxyethyl) group could occupy a hydrophobic pocket, contributing to binding affinity and selectivity.
Hypothesis B: The Strategy of Bioreductive Activation
The 4-nitro group is a key feature of many prodrugs that are activated under hypoxic conditions.[10] In such environments, one- and two-electron reductases, often overexpressed in tumor cells, can reduce the nitro group to form highly reactive nitroso, hydroxylamino, and amino species.[8][11] These reactive metabolites can then form covalent bonds with cellular macromolecules, such as DNA and proteins, leading to cellular damage and apoptosis.[8] This mechanism offers the potential for selective cytotoxicity against cancer cells in solid tumors, while sparing healthy, well-oxygenated tissues.[10]
Experimental Validation: A Step-by-Step Guide
This section provides a detailed experimental workflow to investigate the mechanism of action of this compound.
Synthesis and Characterization
A plausible synthetic route involves the N-alkylation of 4-nitropyrazole with 1-bromo-2-methoxyethane.[16][17]
Protocol:
-
To a solution of 4-nitropyrazole in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K2CO3 or NaH) and stir at room temperature.
-
Add 1-bromo-2-methoxyethane dropwise to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC.
-
After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Initial Phenotypic Screening
3.2.1. Cytotoxicity Assessment
The initial step is to determine the cytotoxic potential of the compound across a panel of relevant cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). A detailed protocol for the MTT assay can be found in various sources.[18][19]
Investigating the Mechanism of Action
3.3.1. Testing for Enzyme Inhibition (Hypothesis A)
Protocol: In Vitro Kinase Assay (as an example)
-
Reaction Setup: In a microplate, combine a purified kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction.
-
Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate, often using a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP.
-
Data Analysis: Determine the IC50 value of the compound for the specific kinase.
Protocol: Drug Affinity Responsive Target Stability (DARTS) This method identifies direct binding targets without modifying the compound.[20][21]
-
Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest.
-
Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound and a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time.
-
Quenching and SDS-PAGE: Stop the digestion and run the samples on an SDS-PAGE gel.
-
Analysis: Visualize the protein bands by Coomassie staining or Western blotting for a candidate protein. A protein that is protected from degradation in the presence of the compound is a potential direct target.
3.3.2. Testing for Bioreductive Prodrug Activity (Hypothesis B)
Protocol: In Vitro Nitroreductase Assay
-
Reaction Mixture: Prepare a reaction mixture containing a purified nitroreductase enzyme, a cofactor (e.g., NADH or NADPH), and this compound in a suitable buffer.
-
Incubation: Incubate the reaction under anaerobic conditions.
-
Analysis: Monitor the reduction of the nitro group by observing the decrease in absorbance at a specific wavelength (nitroaromatics often have a characteristic UV-Vis spectrum) or by measuring the consumption of the cofactor.
Protocol: Comet Assay (Single Cell Gel Electrophoresis) This assay detects DNA strand breaks.
-
Cell Treatment: Treat cells with this compound.
-
Cell Embedding: Embed the treated cells in agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Protocol: Ames Test (Bacterial Reverse Mutation Assay) This test assesses the mutagenic potential of a compound.[22]
-
Bacterial Strains: Use specific strains of Salmonella typhimurium that are histidine auxotrophs.
-
Exposure: Expose the bacteria to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).
-
Plating: Plate the treated bacteria on a histidine-deficient medium.
-
Incubation and Counting: Incubate the plates and count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) ± SD |
|---|---|---|
| Cell Line A | e.g., Lung Cancer | |
| Cell Line B | e.g., Breast Cancer |
| Cell Line C | e.g., Normal Fibroblast | |
Table 2: Enzyme Inhibition Profile
| Enzyme | IC50 (µM) ± SD |
|---|---|
| Kinase 1 | |
| Kinase 2 |
| NOS | |
Conclusion and Future Directions
This guide provides a comprehensive, hypothesis-driven approach to elucidating the mechanism of action of this compound. By systematically evaluating its potential as both a targeted enzyme inhibitor and a bioreductive prodrug, researchers can efficiently uncover its biological activity. The experimental protocols outlined herein are robust and well-established in the field of drug discovery. Should the initial hypotheses prove inconclusive, broader, unbiased approaches such as affinity-based target identification coupled with mass spectrometry, or global transcriptomic and proteomic analyses, can be employed to identify the compound's cellular targets and affected pathways.[23][24][25] A thorough understanding of its mechanism of action is the critical first step in developing this novel pyrazole derivative into a potential therapeutic agent.
References
- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazo...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Experimental training in molecular pharmacology education based on drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 24. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
The Multifaceted Biological Activities of Nitropyrazole Derivatives: A Technical Guide for Researchers
Introduction: The Pyrazole Scaffold and the Potentiating Role of the Nitro Group
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and agrochemistry.[1][2] Its structural versatility and ability to participate in various biological interactions have led to the development of numerous therapeutic agents and pesticides.[3][4] The introduction of a nitro (NO₂) group onto the pyrazole ring dramatically influences the molecule's physicochemical properties, including its electron density, lipophilicity, and hydrogen bonding capacity. These modifications, in turn, can significantly enhance or modulate its biological activity, giving rise to a diverse array of potent nitropyrazole derivatives.[5][6] This technical guide provides an in-depth exploration of the significant biological activities of nitropyrazole derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and herbicidal properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these compounds, empowering researchers to advance their discovery and development efforts in this promising chemical space.
I. Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Nitropyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[7][8] The presence of the electron-withdrawing nitro group is often crucial for their antimicrobial efficacy.
Mechanism of Action
The antimicrobial action of nitropyrazole derivatives is often multifaceted. In many nitro-heterocyclic compounds, the mechanism involves the enzymatic reduction of the nitro group by microbial nitroreductases under anaerobic or microaerophilic conditions. This process generates reactive nitroso and hydroxylamine intermediates and ultimately cytotoxic nitro radicals. These reactive species can indiscriminately damage a variety of cellular macromolecules, including DNA, proteins, and lipids, leading to metabolic dysfunction and cell death.[9] This non-specific mode of action can be advantageous in overcoming specific resistance mechanisms that target a single enzyme or pathway.[10]
Some nitropyrazole derivatives may also exhibit more specific mechanisms. For instance, certain compounds have been shown to disrupt bacterial cell wall synthesis or interfere with nucleic acid replication.[10] The precise mechanism can be highly dependent on the substitution pattern of the pyrazole ring and the specific microbial species.
Structure-Activity Relationship (SAR) Insights
-
Position of the Nitro Group: The position of the nitro group on the pyrazole ring significantly impacts activity. Often, derivatives with the nitro group at the 3- or 5-position exhibit potent antimicrobial effects.
-
Substituents on the Pyrazole Ring: The nature and position of other substituents can modulate the antimicrobial spectrum and potency. For example, the introduction of lipophilic groups can enhance cell membrane penetration.
-
Aryl Substituents: Phenyl rings attached to the pyrazole core, particularly those with halogen or other electron-withdrawing groups, have been shown to contribute to enhanced antimicrobial activity.[7]
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | S. aureus ATCC 25923 | Varies | [7] |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | E. coli ATCC 25922 | Varies | [7] |
| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | Candida species | Varies | [7] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | E. coli | 0.25 | [11] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | S. epidermidis | 0.25 | [11] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Aspergillus niger | 1 | [11] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of nitropyrazole derivatives using the broth microdilution method, a standard procedure for quantifying antimicrobial activity.[12]
Materials:
-
Test nitropyrazole compounds
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates (sterile)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth with DMSO)
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of the nitropyrazole compound in sterile DMSO (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound, as well as to the positive and negative control wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a plate reader.
II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrazole scaffold is a cornerstone in the design of numerous anticancer agents, and nitropyrazole derivatives have demonstrated significant potential in this therapeutic area.[13][14][15] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that drive cancer cell proliferation, survival, and metastasis.
Mechanism of Action
Nitropyrazole derivatives exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many nitropyrazoles act as inhibitors of protein kinases that are critical for cancer cell signaling. Cyclin-dependent kinases (CDKs), which regulate the cell cycle, are a common target.[13] Inhibition of CDKs can lead to cell cycle arrest and apoptosis. Other targeted kinases include those involved in angiogenesis, such as VEGFR, and proliferation pathways like EGFR and PI3K/AKT.[16]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, often initiated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, or the extrinsic pathway involving death receptors.[17]
-
DNA Binding and Damage: Some nitropyrazole derivatives can intercalate with DNA or induce DNA damage, leading to the activation of DNA damage response pathways and ultimately cell death.[16]
Signaling Pathway Visualization
References
- 1. Page loading... [guidechem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nebiolab.com [nebiolab.com]
- 15. Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. Pyrazole scaffolds are prevalent in numerous FDA-approved drugs, valued for their metabolic stability and versatile biological activity.[1][2] This protocol details a robust and reproducible method for the N-alkylation of 4-nitro-1H-pyrazole, a common and efficient strategy for generating substituted pyrazole derivatives.[3][4] We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, outline characterization methods, and offer expert insights into potential challenges and optimization. This guide is intended for researchers and scientists in organic synthesis and drug development.
Introduction and Scientific Context
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of therapeutics ranging from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology.[1][2] Its unique electronic properties, including the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, make it an ideal pharmacophore for interacting with biological targets.[2]
The target molecule, this compound, incorporates three key features:
-
The Pyrazole Core: A stable aromatic heterocycle.
-
The 4-Nitro Group: A strong electron-withdrawing group that modulates the electronics of the ring and can serve as a handle for further chemical transformations, such as reduction to an amino group.
-
The N-(2-Methoxyethyl) Side Chain: This group enhances lipophilicity and introduces conformational flexibility, which can be crucial for optimizing binding to a target protein.
The synthesis described herein proceeds via a direct N-alkylation of 4-nitro-1H-pyrazole. This is a classic nucleophilic substitution reaction (Sₙ2), a cornerstone of synthetic organic chemistry.[3] The choice of a strong base and an aprotic polar solvent is critical for efficiently deprotonating the pyrazole nitrogen and facilitating the substitution, respectively.
Reaction Scheme and Mechanism
Scheme 1: Synthesis of this compound

Reaction Mechanism: The reaction proceeds via a two-step Sₙ2 mechanism:
-
Deprotonation: The acidic proton on the N-1 nitrogen of 4-nitro-1H-pyrazole (pKa ≈ 9.5-10.5) is abstracted by a strong base, such as sodium hydride (NaH). This generates a resonance-stabilized pyrazolate anion, which is a potent nucleophile. The use of an aprotic solvent like N,N-Dimethylformamide (DMF) is advantageous as it solvates the cation (Na⁺) without interfering with the nucleophilicity of the anion.
-
Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic carbon of 1-bromo-2-methoxyethane, displacing the bromide leaving group. Since 4-nitro-1H-pyrazole is symmetrical, alkylation occurs equivalently at either nitrogen atom, leading to a single desired product without the formation of regioisomers, a common challenge in the alkylation of unsymmetrical pyrazoles.[2][5][6][7]
Below is a diagram illustrating the core mechanistic steps.
Caption: Simplified workflow of the N-alkylation mechanism.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Amount | Supplier Notes |
| 4-Nitro-1H-pyrazole | 113.08 | 10.0 | 1.13 g | Commercially available |
| Sodium Hydride (NaH) | 24.00 | 12.0 | 0.48 g (60% in oil) | Handle with extreme care under inert gas |
| 1-Bromo-2-methoxyethane | 138.99 | 11.0 | 1.03 mL (1.53 g) | Corrosive and lachrymator |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 30 mL | Anhydrous grade |
| Ethyl Acetate (EtOAc) | 88.11 | - | ~200 mL | Reagent grade for extraction/chromatography |
| Hexanes | - | - | ~200 mL | Reagent grade for chromatography |
| Saturated aq. NH₄Cl | - | - | ~50 mL | For quenching |
| Brine | - | - | ~50 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | For drying |
Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
Safety First: This reaction involves sodium hydride, which is highly flammable and reacts violently with water. All steps must be performed in a certified fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Reaction Setup:
-
Place a stir bar into a 100 mL round-bottom flask.
-
Dry the flask thoroughly with a heat gun under vacuum and backfill with an inert gas.
-
Add 4-nitro-1H-pyrazole (1.13 g, 10.0 mmol) to the flask.
-
Add anhydrous DMF (30 mL) via syringe. Stir the mixture until the solid dissolves.
-
Cool the flask to 0°C in an ice bath.
-
-
Deprotonation:
-
While stirring at 0°C, carefully add sodium hydride (0.48 g of 60% dispersion in mineral oil, 12.0 mmol) to the solution in small portions.
-
Causality Insight: Adding NaH portion-wise controls the rate of hydrogen gas evolution, preventing excessive foaming and a potential exotherm. The slight excess (1.2 eq) ensures complete deprotonation of the pyrazole.
-
Stir the resulting suspension at 0°C for 15-20 minutes. The solution may become slightly cloudy.
-
-
Alkylation:
-
Slowly add 1-bromo-2-methoxyethane (1.03 mL, 11.0 mmol) to the reaction mixture dropwise via syringe over 5 minutes.
-
Causality Insight: A small excess of the alkylating agent (1.1 eq) drives the reaction to completion. A slow addition rate helps to manage any potential exotherm from the Sₙ2 reaction.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Let the reaction stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent. The product spot should appear at a higher Rf value than the starting 4-nitropyrazole.
-
-
Work-up and Extraction:
-
Once the reaction is complete (disappearance of the starting material by TLC), cool the flask back to 0°C.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL).
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 20% to 50% ethyl acetate in hexanes is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or solid.
-
Characterization and Expected Results
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
Yield: Expected yield is typically in the range of 75-90%.
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic signals.[8]
-
δ ~8.2 ppm (s, 1H, pyrazole H5)
-
δ ~8.0 ppm (s, 1H, pyrazole H3)
-
δ ~4.4 ppm (t, 2H, N-CH₂-CH₂-O)
-
δ ~3.8 ppm (t, 2H, N-CH₂-CH₂-O)
-
δ ~3.3 ppm (s, 3H, O-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~140.0 (C4-NO₂)
-
δ ~138.0 (C5)
-
δ ~128.0 (C3)
-
δ ~70.0 (N-CH₂-CH₂)
-
δ ~59.0 (O-CH₃)
-
δ ~52.0 (N-CH₂)
-
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 172.07.
Troubleshooting and Field Insights
-
Incomplete Reaction: If TLC shows significant starting material remaining after 6 hours, the reaction can be gently heated to 40-50°C for a few hours. This may indicate insufficient activation (poor quality NaH) or a less reactive alkylating agent.
-
Purification Issues: The mineral oil from the NaH dispersion will be present in the crude product. It is typically less polar than the desired product and will elute first during column chromatography.
-
Alternative Bases: While NaH is highly effective, other bases like potassium carbonate (K₂CO₃) can also be used, though they may require higher temperatures and longer reaction times.[4][7]
Conclusion
This application note provides a reliable and well-characterized protocol for the synthesis of this compound. By understanding the underlying mechanism and paying close attention to the experimental details, particularly the anhydrous and inert conditions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and broader chemical synthesis.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound(948570-75-0) 1H NMR spectrum [chemicalbook.com]
Application Notes & Protocols: 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole as a Chemical Probe for Cellular Hypoxia and Nitroreductase Activity
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole as a chemical probe. While pyrazole derivatives are known for a wide range of biological activities, this guide focuses on the specific potential of the 4-nitro-substituted pyrazole scaffold as an activatable probe for detecting hypoxic microenvironments and monitoring nitroreductase (NTR) enzyme activity in living cells.[1][2][3] The protocols herein are based on the well-established bioreductive activation mechanism of nitroaromatic compounds.[4][5]
Background and Rationale
1.1 The Pyrazole Scaffold in Chemical Biology Pyrazole and its derivatives are a versatile class of N-heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] Their synthetic tractability and stable aromatic structure make them excellent scaffolds for the design of chemical probes and chemosensors.[2][7]
1.2 The Nitroaromatic Moiety as a Bioreductive Trigger The defining feature of this compound for its use as a chemical probe is the 4-nitro group. Nitroaromatic compounds are known to be electron-affinic and can undergo enzymatic reduction under specific biological conditions.[5] This bioreduction is central to two key applications:
-
Detection of Hypoxia: In the low-oxygen (hypoxic) environments characteristic of solid tumors, the nitro group can be reduced by various endogenous reductase enzymes (e.g., NADPH:cytochrome P450 reductase).[5][8] In well-oxygenated (normoxic) tissues, molecular oxygen rapidly re-oxidizes the initially formed nitro radical anion in a "futile cycle," preventing further reduction. This differential processing allows nitroaromatic compounds to selectively accumulate or become activated in hypoxic regions, making them powerful tools for imaging tumor hypoxia.[4][5]
-
Detection of Nitroreductase (NTR) Activity: Certain bacterial and some mammalian cells express nitroreductase (NTR) enzymes. These flavoenzymes efficiently catalyze the reduction of a nitro group to its corresponding amine, typically using NADH or NADPH as an electron donor.[9][10] Since NTR activity is generally absent in most mammalian cells, it can be used as a unique biomarker for the presence of NTR-expressing cells or bacteria. This principle is exploited in Gene-Directed Enzyme Prodrug Therapy (GDEPT).[10]
The reduction of the nitro group to an amine induces a significant change in the electronic properties of the pyrazole ring, a feature that can be harnessed to trigger a detectable signal, such as fluorescence.
Proposed Mechanism of Action
The utility of this compound as a probe is based on an activation-upon-reduction mechanism. The core hypothesis is that the nitro-substituted pyrazole is non-fluorescent or weakly fluorescent (a "pro-fluorophore"). Upon enzymatic reduction of the nitro group to the corresponding amine, the resulting 4-amino-1-(2-methoxyethyl)-1H-pyrazole becomes highly fluorescent.
This "turn-on" mechanism provides a high signal-to-noise ratio, as the signal is only generated in the presence of the activating stimulus (hypoxia or NTR).[11][12]
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 8. The chemistry and radiochemistry of hypoxia-specific, radiohalogenated nitroaromatic imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activatable Molecular Probes for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pyrazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute significantly to its capacity to interact with a wide array of biological targets.[3] This versatility has led to the classification of the pyrazole nucleus as a "privileged scaffold," a core structure found in numerous FDA-approved drugs.[3] Notable examples that underscore the therapeutic breadth of pyrazole derivatives include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the erectile dysfunction treatment Sildenafil.[1][2]
A key feature of the pyrazole ring is its utility as a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity of the molecule.[4] Pyrazoles are often used to replace arene rings, which can enhance potency and improve physicochemical properties like lipophilicity and aqueous solubility.[4] For instance, the lipophilicity of pyrazole (ClogP = 0.24) is considerably lower than that of benzene (ClogP = 2.14).[4] This strategic substitution can lead to improved pharmacokinetic profiles and reduced metabolic liabilities in drug candidates.[4]
This document provides a comprehensive guide to the applications of pyrazole derivatives in key therapeutic areas, detailing their mechanisms of action, and providing robust protocols for their synthesis and biological evaluation.
I. Anti-Inflammatory Applications: Targeting Cyclooxygenase (COX) Enzymes
Case Study: Celecoxib
Celecoxib is a diaryl-substituted pyrazole that acts as a selective, reversible inhibitor of the COX-2 enzyme.[7][9] Its mechanism of action involves blocking the conversion of arachidonic acid to prostaglandin precursors, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[7][10] The selectivity of Celecoxib for COX-2 is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2, a feature not present in the COX-1 active site.[7][8]
Visualizing the Mechanism of Action
Caption: Inhibition of the COX-2 pathway by Celecoxib.
II. Anticancer Applications: Targeting Key Oncogenic Pathways
The pyrazole scaffold is a critical component in the development of novel anticancer therapeutics due to its ability to interact with a multitude of targets involved in cancer cell proliferation and survival.[11][12] Pyrazole derivatives have shown inhibitory activity against various kinases, tubulin polymerization, and other crucial cellular processes.[11][13]
Key Anticancer Targets of Pyrazole Derivatives:
-
Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as EGFR, VEGFR-2, CDK, and BTK.[11][14] By blocking the activity of these kinases, pyrazole-based drugs can disrupt signaling pathways that drive tumor growth and angiogenesis.
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and compounds that interfere with their dynamics are effective anticancer agents.[11] Certain pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[11]
-
PI3K Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer. Some pyrazole derivatives have been identified as potent PI3K inhibitors, demonstrating significant cytotoxicity against cancer cell lines.[11]
Data Presentation: Anticancer Activity of Pyrazole Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Carbaldehyde Derivative | PI3 Kinase | MCF7 (Breast) | 0.25 | [11] |
| Indole-Pyrazole Hybrid | CDK2 | HCT116, MCF7, HepG2, A549 | < 23.7 (cell lines), 0.074 (CDK2) | [11] |
| Tetrahydrocurcumin-Pyrazole Analogue | Multiple | MCF-7 (Breast) | 5.8 | [15] |
| Pyrazole Benzamide Derivative | Multiple | HCT-116, MCF-7 | 7.74-82.49 (HCT-116), 4.98-92.62 (MCF-7) | [15] |
III. Antimicrobial Applications: Combating Bacterial and Fungal Pathogens
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, making them a promising scaffold for the development of new anti-infective agents.[16][17] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[16][18] The mechanism of action for their antimicrobial effects can vary, with some compounds targeting bacterial DNA gyrase, while others disrupt different metabolic pathways.[17]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial potency of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring. For instance, the introduction of thiazole fragments has been shown to enhance antimicrobial power.[16][18] Furthermore, imidazo-pyridine substituted pyrazoles have been reported as potent broad-spectrum antibacterial agents, in some cases exceeding the efficacy of ciprofloxacin.[17]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the MIC of pyrazole derivatives.
IV. Experimental Protocols
Protocol 1: General Synthesis of a 1,5-Diarylpyrazole Derivative (Celecoxib Analogue)
This protocol outlines a common synthetic route for preparing 1,5-diarylpyrazole derivatives, a class that includes Celecoxib. The synthesis involves the condensation of a chalcone with a substituted hydrazine.[3]
Materials:
-
Substituted acetophenone (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Ethanol
-
Aqueous sodium hydroxide solution
-
Substituted hydrazine hydrochloride (e.g., 4-sulfonamidophenyl hydrazine hydrochloride, 1.1 mmol)[3]
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve the substituted acetophenone (1.0 mmol) and substituted benzaldehyde (1.0 mmol) in ethanol in a flask.
-
Slowly add an aqueous sodium hydroxide solution dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the chalcone.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry the product.[3]
-
-
Pyrazole Formation (Cyclization):
-
Suspend the synthesized chalcone (1.0 mmol) in glacial acetic acid.
-
Add the substituted hydrazine hydrochloride (1.1 mmol).
-
Reflux the mixture for 6-12 hours, monitoring the reaction progress by TLC.[3]
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final 1,5-diarylpyrazole.[3]
-
Self-Validation:
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[19]
-
Determine the melting point of the synthesized compound and compare it with literature values if available.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity and selectivity of pyrazole derivatives against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Test pyrazole compounds and a reference inhibitor (e.g., Celecoxib)
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test pyrazole compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound dilution.
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
-
Quantification of Prostaglandin Production:
-
Stop the enzyme reaction.
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Self-Validation:
-
Include positive (reference inhibitor) and negative (vehicle control) controls in each assay plate.
-
Ensure that the enzyme activity in the vehicle control wells is within the expected range.
-
Run experiments in triplicate to ensure the reproducibility of the results.
V. References
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Vertex AI Search. Available from: 5
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Vertex AI Search. Available from: 4
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: --INVALID-LINK--
-
Pyrazoles in Drug Discovery - PharmaBlock. PharmaBlock. Available from: --INVALID-LINK--
-
A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Vertex AI Search. Available from: 12
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Vertex AI Search. Available from: 16
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. MDPI. Available from: --INVALID-LINK--
-
Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. ResearchGate. Available from: --INVALID-LINK--
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. News-Medical.Net. Available from: --INVALID-LINK--
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. Available from: --INVALID-LINK--
-
The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. BenchChem. Available from: --INVALID-LINK--
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
Celecoxib - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
Pyrazoles as anticancer agents: Recent advances - SRR Publications. SRR Publications. Available from: --INVALID-LINK--
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives - Benchchem. BenchChem. Available from: --INVALID-LINK--
-
A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives - Benchchem. BenchChem. Available from: --INVALID-LINK--
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. MDPI. Available from: --INVALID-LINK--
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. ResearchGate. Available from: --INVALID-LINK--
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed. National Center for Biotechnology Information. Available from: --INVALID-LINK--
-
Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. Pediatric Oncall. Available from: --INVALID-LINK--
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. PharmGKB. Available from: --INVALID-LINK--
-
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society Publications. Available from: --INVALID-LINK--
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Vertex AI Search. Available from: 2
-
An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds - Benchchem. BenchChem. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. srrjournals.com [srrjournals.com]
- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 17. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
The Emerging Role of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole in Modern Drug Discovery: A Guide for Researchers
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a foundational structure for a multitude of FDA-approved therapeutics.[1] Its remarkable versatility and capacity for diverse biological activities have made it a focal point for drug discovery efforts targeting a wide array of diseases, from inflammatory conditions to cancer.[2][3] This guide delves into the scientific rationale and potential applications of a specific, yet underexplored, derivative: 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole . While direct, extensive research on this particular compound is nascent, by examining the well-established structure-activity relationships of its constituent moieties—the 4-nitropyrazole core and the N1-methoxyethyl substituent—we can extrapolate and propose compelling avenues for investigation.
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound as a novel research chemical. We will explore its synthesis, propose potential biological targets and mechanisms of action, and provide detailed, actionable protocols for its investigation in a laboratory setting.
The Scientific Rationale: Deconstructing this compound
The therapeutic potential of this molecule can be understood by dissecting its key structural features:
-
The 4-Nitropyrazole Core: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a bioisostere for other aromatic rings, often enhancing physicochemical properties like lipophilicity and aqueous solubility.[4][5] The addition of a nitro group at the C4 position is a common strategy in medicinal chemistry. The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic properties, potentially enhancing its binding affinity to biological targets and modulating its metabolic stability.[6] Nitropyrazole derivatives have been investigated for a range of activities, including antimicrobial and anticancer effects.[2]
-
The N1-(2-Methoxyethyl) Substituent: The substituent at the N1 position of the pyrazole ring is crucial for tuning the molecule's pharmacokinetic profile. The 2-methoxyethyl group can impact several key properties:
-
Solubility and Permeability: The ether and ethyl functionalities can enhance both aqueous and lipid solubility, potentially improving oral bioavailability and cell membrane permeability.
-
Metabolic Stability: This group may sterically hinder metabolic enzymes, leading to a longer half-life in biological systems.
-
Target Interaction: The methoxyethyl chain can form additional interactions, such as hydrogen bonds, with amino acid residues in a target protein's binding pocket, thereby influencing potency and selectivity.
-
Proposed Research Applications & Hypothesized Mechanisms of Action
Based on the extensive literature on analogous pyrazole derivatives, we propose two primary areas of investigation for this compound:
Application Area 1: Anti-inflammatory Agent
Hypothesized Mechanism of Action: A significant number of pyrazole-containing drugs, such as celecoxib, function as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[3] We hypothesize that this compound may act as a selective COX-2 inhibitor. The 4-nitrophenyl moiety is a common feature in many selective COX-2 inhibitors. The N1-substituent can influence the binding orientation within the COX enzyme's active site, potentially conferring selectivity for the inducible COX-2 isoform over the constitutive COX-1.
Caption: Proposed mechanism of selective COX-2 inhibition.
Application Area 2: Anticancer Agent
Hypothesized Mechanism of Action: The pyrazole scaffold is present in several kinase inhibitors used in oncology, such as crizotinib and ibrutinib.[1] We propose that this compound could function as an inhibitor of a specific protein kinase implicated in cancer cell proliferation and survival. The nitropyrazole core could mimic the hinge-binding motif of ATP, while the methoxyethyl side chain could extend into a hydrophobic pocket, contributing to binding affinity and selectivity.
Caption: Hypothesized competitive inhibition of a target kinase.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the results.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
This compound (Test Compound)
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Celecoxib (positive control for COX-2 inhibition)
-
Ibuprofen (non-selective control)
-
DMSO (vehicle)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound, celecoxib, and ibuprofen in DMSO. Create a dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add the diluted test compound, controls, or vehicle (DMSO) to the wells. Incubate for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.
-
Detection: After a 5-minute incubation, add the colorimetric substrate and measure the absorbance at the recommended wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC50 values for both COX-1 and COX-2 using a non-linear regression analysis. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib (Control) | >10 | ~0.05 | >200 |
| Ibuprofen (Control) | ~5 | ~10 | ~0.5 |
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To screen this compound against a panel of cancer-related protein kinases.
Materials:
-
This compound (Test Compound)
-
Panel of recombinant protein kinases (e.g., EGFR, VEGFR, BRAF)
-
Specific peptide substrates for each kinase
-
ATP
-
Staurosporine (broad-spectrum kinase inhibitor control)
-
Kinase assay kit (e.g., ADP-Glo™)
-
DMSO (vehicle)
-
384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and staurosporine in DMSO. Prepare a working concentration (e.g., 10 µM) in the kinase reaction buffer.
-
Assay Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound or controls.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
-
ADP Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Identify "hits" as compounds that cause >50% inhibition at the screening concentration.
Data Presentation:
| Kinase Target | % Inhibition at 10 µM (Test Compound) | % Inhibition at 1 µM (Staurosporine) |
| EGFR | Experimental | >95% |
| VEGFR | Experimental | >95% |
| BRAF | Experimental | >95% |
| ... | ... | ... |
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, chemical entity for drug discovery. Based on the well-documented activities of its structural components, we have proposed its investigation as a potential anti-inflammatory and anticancer agent. The provided protocols offer a robust starting point for researchers to begin to unravel the biological activities of this compound.
Future work should focus on dose-response studies for any identified "hits" from the initial screens, followed by cell-based assays to confirm the mechanism of action in a more physiologically relevant context. Further structural modifications of the pyrazole core and its substituents could also be explored to optimize potency, selectivity, and pharmacokinetic properties. The journey from a novel chemical entity to a therapeutic agent is long and challenging, but the foundational principles of medicinal chemistry suggest that this compound is a worthy candidate for further investigation.
References
- 1. Compound N-(2-methoxy-5-methylphenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide -... [chemdiv.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole as a Selective Inhibitor of Monoamine Oxidase A and B
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Monoamine oxidases (MAO) are a family of mitochondrial-bound flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2][3] The two main isoforms, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities.[4][5] Dysregulation of MAO activity has been implicated in a variety of neurological disorders, including depression and Parkinson's disease.[4][5] Consequently, the identification of novel and selective MAO inhibitors is a key focus of drug discovery efforts.[6] Pyrazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including enzyme inhibition. This document provides a detailed protocol for evaluating the inhibitory potential of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole against human recombinant MAO-A and MAO-B.
Mechanism of Action: Monoamine Oxidase Catalysis and Inhibition
Monoamine oxidases catalyze the oxidation of monoamines to their corresponding aldehydes, a process that is crucial for regulating neurotransmitter levels in the central nervous system.[1][7][8] The catalytic cycle of MAO involves the reduction of the FAD cofactor and the subsequent release of an aldehyde, ammonia, and hydrogen peroxide. Inhibitors of MAO can be either reversible or irreversible and can exhibit selectivity for either the MAO-A or MAO-B isoform.[2] Understanding the mechanism of inhibition is critical for the development of therapeutic agents with improved efficacy and reduced side effects.
Caption: Catalytic cycle of Monoamine Oxidase (MAO) and the point of inhibition.
Experimental Protocols
This section provides detailed protocols for determining the inhibitory activity of this compound against MAO-A and MAO-B using a fluorometric assay. This method is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed reaction.[5][9]
Materials and Reagents
-
Compound: this compound (Commercially available from suppliers such as BLDpharm[10])
-
Enzymes: Human recombinant MAO-A and MAO-B
-
Substrates:
-
Positive Controls:
-
Detection Reagents:
-
Horseradish Peroxidase (HRP)
-
Amplex® Red (or a similar fluorogenic probe)
-
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment:
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
-
Multichannel pipette
-
Preparation of Solutions
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Positive Control Stock Solutions: Prepare 1 mM stock solutions of clorgyline and selegiline in DMSO.
-
Enzyme Working Solutions: Dilute the human recombinant MAO-A and MAO-B enzymes in 100 mM potassium phosphate buffer (pH 7.4) to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Working Solutions:
-
Kynuramine: Prepare a working solution in 100 mM potassium phosphate buffer (pH 7.4).
-
Benzylamine: Prepare a working solution in 100 mM potassium phosphate buffer (pH 7.4).
-
-
Detection Reagent Mixture: Prepare a working solution containing HRP and Amplex® Red in 100 mM potassium phosphate buffer (pH 7.4) according to the manufacturer's instructions.
In Vitro MAO Inhibition Assay Protocol
The following protocol outlines the steps to determine the IC50 value of this compound for both MAO-A and MAO-B.
Caption: Experimental workflow for determining MAO inhibition.
Step-by-Step Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in 100 mM potassium phosphate buffer (pH 7.4) to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). Also, prepare dilutions of the positive controls (clorgyline for MAO-A and selegiline for MAO-B).
-
Assay Plate Setup:
-
Add 20 µL of each compound dilution to triplicate wells of a 96-well black microplate.
-
Include wells for a "no inhibitor" control (buffer only) and a "no enzyme" control (buffer only).
-
-
Enzyme Addition: Add 20 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to all wells except the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 60 µL of the reaction mixture containing the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) and the detection reagents (HRP and Amplex® Red) to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation: ~540 nm, Emission: ~590 nm).
Data Analysis and Interpretation
The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = [1 - (Fluorescenceinhibitor - Fluorescenceno enzyme) / (Fluorescenceno inhibitor - Fluorescenceno enzyme)] x 100
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Representative Data
The following table shows example data for the inhibition of MAO-A and MAO-B by a hypothetical inhibitor.
| Inhibitor Concentration (µM) | % Inhibition of MAO-A | % Inhibition of MAO-B |
| 0.01 | 5.2 | 2.1 |
| 0.1 | 15.8 | 8.3 |
| 1 | 48.9 | 25.6 |
| 10 | 85.3 | 55.1 |
| 100 | 98.1 | 92.4 |
| IC50 (µM) | 1.1 | 15.7 |
Cellular Assays
To further characterize the activity of this compound, cell-based assays can be performed. For example, in a neuroblastoma cell line (e.g., SH-SY5Y), the effect of the compound on the levels of monoamine neurotransmitters can be measured using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
Conclusion
This application note provides a comprehensive guide for the evaluation of this compound as a potential inhibitor of MAO-A and MAO-B. The described in vitro fluorometric assay is a robust and reliable method for determining the potency and selectivity of novel inhibitors. Further characterization in cellular models is recommended to validate the in vitro findings and to understand the compound's effects in a more physiological context.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. psychscenehub.com [psychscenehub.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Monoamine Oxidase Assays [cellbiolabs.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine neurotransmitter - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. 948570-75-0|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
optimizing reaction conditions for 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole synthesis
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, troubleshoot experimental hurdles, and ensure a high-purity yield of your target compound.
Reaction Overview & Mechanism
The synthesis of this compound is typically achieved via the N-alkylation of 4-nitropyrazole. This reaction involves the deprotonation of the pyrazole's acidic N-H proton by a suitable base, creating a nucleophilic pyrazolide anion. This anion then attacks the electrophilic carbon of a 2-methoxyethyl halide (or a similar electrophile) in a nucleophilic substitution reaction (SN2).
The choice of base, solvent, and leaving group on the alkylating agent are critical parameters that dictate the reaction's efficiency and yield.[1][2]
Caption: General mechanism for the base-mediated N-alkylation of 4-nitropyrazole.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential for this reaction? A: The N-H proton of the pyrazole ring is acidic. A base is required to deprotonate this nitrogen, transforming the neutral pyrazole into a much more potent nucleophile, the pyrazolide anion.[1][3] This anion readily attacks the alkylating agent to form the desired C-N bond. Without a base, the reaction is typically very slow or does not occur at all.[3]
Q2: What are the recommended bases and solvents for this alkylation? A: The choice of base and solvent is critical and often interdependent.
-
Bases: Moderately strong inorganic bases are commonly used. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate the pyrazole without being overly reactive.[1] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary, but this requires strictly anhydrous conditions to prevent quenching.[1][4]
-
Solvents: Polar aprotic solvents are preferred because they can dissolve the pyrazole salt and promote SN2 reactions. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly effective at solvating the reactants.[1] Acetonitrile is another good option.[5] Using solvents like DMSO can often improve the solubility of the reactants and lead to higher yields.[1]
Q3: Which alkylating agent is best: 2-bromoethyl methyl ether, the iodo- version, or a tosylate? A: The reactivity of the alkylating agent (R-X) depends heavily on the leaving group (X). The general trend for leaving group ability is I > Br > OTs > Cl.[1]
-
2-Bromoethyl methyl ether is a cost-effective and commonly used reagent that provides a good balance of reactivity and stability.
-
2-Iodoethyl methyl ether would be more reactive and could allow for lower reaction temperatures or shorter reaction times, but it is generally more expensive and less stable.
-
A tosylate (OTs) or mesylate (OMs) derivative is also an excellent electrophile and can be used effectively.[6] The choice often comes down to commercial availability, cost, and the desired reaction kinetics.
Q4: What are the primary safety precautions for this synthesis? A: Standard laboratory safety protocols should be followed. Pay special attention to:
-
4-Nitropyrazole: Nitrated aromatic compounds can be energetic and should be handled with care. Avoid excessive heat or shock.
-
Solvents: DMF and DMSO are excellent solvents but have specific hazards. DMF is a potential teratogen, and DMSO can enhance skin absorption of other chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and any quenching must be done slowly and carefully with a suitable protic solvent (e.g., isopropanol followed by ethanol/water).
Troubleshooting Guide
Caption: Decision tree for troubleshooting low product yield.
Problem: My yield is consistently low, or the reaction isn't going to completion.
-
Potential Cause 1: Ineffective Deprotonation. Your base may be too weak, not present in sufficient quantity, or quenched by water. The pKa of the pyrazole N-H is lowered by the electron-withdrawing nitro group, but a solid base is still required.
-
Potential Cause 2: Poor Solubility. If the 4-nitropyrazole or the base is not sufficiently soluble in your chosen solvent, the reaction will be slow and incomplete.
-
Solution: Switch to a more effective polar aprotic solvent like DMF or DMSO, which are excellent for this type of reaction.[1] Gentle heating can also improve solubility.
-
-
Potential Cause 3: Inactive Alkylating Agent. The alkylating agent may have degraded over time.
-
Solution: Use a fresh bottle of the 2-methoxyethyl halide. If using a less reactive halide (e.g., chloride), consider switching to the bromide or iodide version for enhanced reactivity.[1]
-
-
Potential Cause 4: Suboptimal Reaction Conditions. The reaction may require more energy or time to proceed to completion.
-
Solution: While many N-alkylations proceed at room temperature, gentle heating (e.g., 50-80°C) can significantly increase the reaction rate. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.
-
Problem: My TLC shows multiple spots, and purification is difficult.
-
Potential Cause: Unreacted Starting Material. The most common impurities are unreacted 4-nitropyrazole and the alkylating agent.
-
Solution: Unreacted 4-nitropyrazole is acidic and can be removed with a basic wash during the workup. After quenching the reaction, extract your organic layer with a dilute aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). This will convert the 4-nitropyrazole into its water-soluble salt, pulling it into the aqueous layer. The product, lacking an acidic proton, will remain in the organic layer.
-
-
Potential Cause: Side Products. While this reaction is generally clean, side reactions can occur.
-
Solution: The primary method for removing closely related organic impurities is flash column chromatography on silica gel.[7] A gradient of ethyl acetate in hexanes is a good starting point for finding a solvent system that provides good separation.
-
Problem: My final product is a dark oil or discolored solid.
-
Potential Cause: High-Molecular-Weight Impurities. These are often formed in small amounts, especially if the reaction is heated for extended periods.
-
Solution 1: Activated Charcoal Treatment. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. The charcoal will adsorb many of the colored impurities.[7]
-
Solution 2: Silica Gel Plug. Dissolve the crude product in a minimal amount of solvent and pass it through a short plug of silica gel in a pipette or funnel. The non-polar product should elute quickly, while more polar, colored impurities are retained on the silica.[7]
-
Data & Protocols
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Recommended Reagent/Condition | Rationale & Comments |
| Pyrazole | 4-Nitro-1H-pyrazole | 1.0 equivalent |
| Alkylating Agent | 2-Bromoethyl methyl ether | 1.1 - 1.5 equivalents. A slight excess drives the reaction to completion. |
| Base | Potassium Carbonate (K₂CO₃) | 2.0 equivalents. Effective, easy to handle, and cost-efficient.[1] |
| Alternative: Sodium Hydride (NaH) | 1.2 equivalents. More powerful but requires anhydrous conditions.[4] | |
| Solvent | N,N-Dimethylformamide (DMF) | Provides excellent solubility for reactants.[1][8] |
| Alternative: Acetonitrile | Good alternative, often easier to remove under vacuum.[5] | |
| Temperature | Room Temperature to 60°C | Start at RT and gently heat if the reaction is slow. Monitor by TLC. |
| Reaction Time | 4 - 24 hours | Highly dependent on temperature and reagents. Monitor for completion. |
Experimental Protocol: Synthesis
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to create a suspension (concentration of ~0.5 M with respect to the pyrazole).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to ensure good dispersion of the base.
-
Alkylating Agent Addition: Add 2-bromoethyl methyl ether (1.2 eq.) dropwise to the stirring suspension.
-
Reaction: Stir the reaction at room temperature or heat to 60°C. Monitor the disappearance of the 4-nitropyrazole starting material by TLC (e.g., using a 30% Ethyl Acetate/Hexanes mobile phase).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
-
Column Chromatography: Prepare a silica gel column using a suitable solvent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified solid or oil.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific N-alkylation reaction. Here, we move beyond simple protocols to address the nuanced challenges you might face, providing in-depth, experience-based solutions to improve your yield, purity, and overall success.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I improve it?
A1: Low yield is the most frequent challenge and typically points to suboptimal reaction parameters rather than a fundamental flaw in the reaction itself. The N-alkylation of 4-nitropyrazole is a standard SN2 reaction where the pyrazolide anion acts as a nucleophile. The efficiency of this process is highly dependent on several interconnected factors.
Causality & Solutions:
-
Incomplete Deprotonation: The pyrazole N-H (pKa ≈ 14) must be deprotonated to form the nucleophilic pyrazolide anion. If the base is too weak or used in insufficient amounts, a significant portion of your starting material will remain unreacted.
-
Solution: While a strong base like Sodium Hydride (NaH) is effective, it presents significant handling risks.[1] A safer and highly effective alternative is using a milder base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][2] The combination of K₂CO₃/DMF is often sufficient to drive the deprotonation and subsequent alkylation to high conversion, with reported yields for similar reactions reaching 80-98%.[1] Ensure you use at least 1.5 to 2.0 equivalents of K₂CO₃ to ensure the equilibrium favors the deprotonated state.
-
-
Poor Solvent Choice: The solvent must effectively dissolve the pyrazole salt and facilitate the SN2 reaction.
-
Solution: DMF and Acetonitrile (ACN) are excellent choices. DMF is often superior as its high polarity stabilizes the transition state and effectively solvates the potassium cation from the base, freeing the pyrazolide anion and increasing its nucleophilicity.
-
-
Reaction Temperature and Time: Insufficient thermal energy or time can lead to an incomplete reaction.
-
Solution: For a K₂CO₃/DMF system, gently heating the reaction to 60-80 °C can significantly increase the reaction rate without promoting significant side product formation. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 4-nitropyrazole spot has been completely consumed (typically 12-24 hours).
-
-
Presence of Water: Water will protonate the pyrazolide anion, quenching the nucleophile and stalling the reaction.
-
Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. While K₂CO₃ is less water-sensitive than NaH, minimizing water is always best practice for yield optimization.
-
Data Summary: Key Parameter Optimization
| Parameter | Sub-Optimal Condition | Optimized Condition & Rationale |
| Base | Weak bases (e.g., Et₃N) or insufficient NaH/K₂CO₃ | K₂CO₃ (1.5-2.0 eq.) : Safer than NaH and highly effective in DMF.[1][2] |
| Solvent | Less polar solvents (e.g., THF, Dichloromethane) | Anhydrous DMF : Excellent solubility for reagents and stabilization of the SN2 transition state. |
| Alkylating Agent | 2-chloro-1-methoxyethane | 2-bromo-1-methoxyethane (1.1-1.2 eq.) : The C-Br bond is weaker and more labile than C-Cl, making it a more reactive electrophile for a more efficient reaction. |
| Temperature | Room Temperature | 60-80 °C : Provides sufficient activation energy for the reaction without causing degradation. |
| Atmosphere | Open to air | Inert Atmosphere (N₂ or Ar) : Crucial when using highly reactive, moisture-sensitive bases like NaH, and good practice for all reactions to prevent side reactions.[3] |
Q2: I'm observing multiple spots on my TLC, even after the reaction should be complete. What are these side products?
A2: The primary side products in this synthesis are typically unreacted starting materials or products from competing reaction pathways.
Causality & Solutions:
-
Unreacted 4-nitro-1H-pyrazole: This is the most common "impurity" and is a direct result of the issues described in Q1 (incomplete deprotonation, insufficient time/temperature).
-
Solution: Re-evaluate and optimize your reaction conditions as detailed above. Use TLC to track the consumption of the starting material before working up the reaction.
-
-
Quaternary Pyrazolium Salt: While less common under controlled conditions, over-alkylation can occur if the product's N2 atom attacks a second molecule of the alkylating agent. This is more likely with highly reactive alkylating agents or at excessive temperatures.
-
Solution: Use a modest excess of the alkylating agent (e.g., 1.1 equivalents). Avoid unnecessarily high temperatures or prolonged reaction times after the starting material is consumed.
-
-
Base-Induced Side Products: Some strong bases or nucleophilic amines can react directly with the alkylating agent.
-
Solution: This is another reason why K₂CO₃ is a preferred base over options like DBU or Et₃N, which can form alkylation side products.[4]
-
Q3: Purification by column chromatography is difficult. How can I improve separation and recovery?
A3: The polarity of your product, starting material, and any side products can be very similar, making chromatographic separation challenging.
Causality & Solutions:
-
Poor Resolution on Silica Gel: The nitro group and pyrazole nitrogens can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.
-
Solution 1 (Column Chromatography): Deactivate your silica gel by preparing your slurry with a solvent system containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica, resulting in sharper peaks and better separation. Experiment with a gradient elution, starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity.[5]
-
Solution 2 (Recrystallization): If your product is a solid, recrystallization is an excellent alternative to chromatography. Test various solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures to find a system where the product is soluble when hot but sparingly soluble when cold.[5]
-
-
Alternative Purification Strategy (Acid-Salt Formation): Pyrazoles are basic and can be protonated to form salts, which often have very different solubility profiles from the neutral starting materials and non-basic impurities.[5][6]
-
Workflow:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add an acid (e.g., HCl in ether or concentrated H₂SO₄ dropwise) to precipitate the pyrazole product as its salt.
-
Filter and wash the salt.
-
The purified salt can then be neutralized with a base (e.g., aqueous NaHCO₃) and extracted back into an organic solvent to recover the pure, free pyrazole.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which base is better for this reaction: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)?
A1: For both safety and efficacy, Potassium Carbonate (K₂CO₃) is the recommended base for this application.
-
Safety: NaH is a flammable solid that reacts violently with water and requires strict handling under an inert atmosphere. K₂CO₃ is a stable, non-flammable solid that is much safer to handle.[1]
-
Efficacy: While NaH is a stronger, non-reversible base, K₂CO₃ in DMF at moderate temperatures is highly effective for deprotonating 4-nitropyrazole and driving the reaction to completion, with studies showing it can improve reaction yields to between 80-98% for similar N-alkylations of 4-nitropyrazole.[1]
Q2: What is the best alkylating agent to use: 2-bromo-1-methoxyethane or 2-chloro-1-methoxyethane?
A2: 2-bromo-1-methoxyethane is generally the superior choice. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. This increased reactivity means the reaction can often proceed faster or at a lower temperature compared to using the chloride equivalent, leading to higher efficiency and potentially fewer side products from prolonged heating.
Q3: Do I need to worry about N1 vs. N2 regioselectivity for this specific synthesis?
A3: No. For the alkylation of 4-nitro-1H-pyrazole, regioselectivity is not a concern. The molecule is symmetrical about the C4-nitro position. Therefore, alkylation at the N1 or N2 position results in the exact same molecule. However, it is critical to understand that if your pyrazole core is unsymmetrical (e.g., 3-methyl-1H-pyrazole), N-alkylation will typically yield a mixture of two distinct regioisomers.[7][8] The ratio of these isomers is influenced by factors like the steric hindrance of the substituents and the nature of the base's counter-ion.[7]
Q4: How do I confirm that I have synthesized the correct product?
A4: A combination of standard spectroscopic techniques is required for unambiguous structure confirmation.
-
¹H NMR: Look for the disappearance of the broad N-H proton signal from the starting material. You should see new signals corresponding to the methoxyethyl group: a triplet around 3.7 ppm (-O-CH₂-), a triplet around 4.4 ppm (-N-CH₂-), and a singlet around 3.3 ppm (-O-CH₃). The two pyrazole ring protons will appear as singlets in the aromatic region (likely >8.0 ppm).
-
¹³C NMR: The appearance of three new aliphatic carbon signals will confirm the presence of the N-substituent. Based on related structures, the C-NO₂ signal will be significantly downfield.[2]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the [M+H]⁺ peak in ESI-MS.
-
Infrared (IR) Spectroscopy: Look for strong absorption bands characteristic of the nitro group (NO₂) around 1550 cm⁻¹ and 1350 cm⁻¹.
Section 3: Optimized Experimental Protocol
This protocol is based on established methods for the N-alkylation of nitropyrazoles, prioritizing safety and high yield.[1][2]
Materials:
-
4-nitro-1H-pyrazole
-
2-bromo-1-methoxyethane (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-nitro-1H-pyrazole (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the pyrazole).
-
Add 2-bromo-1-methoxyethane (1.1 eq.) to the suspension at room temperature.
-
Heat the reaction mixture to 70 °C in an oil bath and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate as eluent) until the 4-nitropyrazole starting material is no longer visible (typically 12-24 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent) or by recrystallization.
Section 4: Visualization & Workflows
Diagram 1: Synthetic Workflow
This diagram outlines the key steps from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Yield
This decision tree helps diagnose potential causes of poor reaction outcomes.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
An in-depth guide for researchers, scientists, and drug development professionals on navigating the common challenges in the synthesis of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole.
As a key building block in pharmaceutical and agrochemical research, the successful synthesis of this compound is critical. However, its preparation is not without challenges, primarily concerning the control of regioselectivity and the formation of impurities. This guide, structured in a question-and-answer format, provides expert insights and practical troubleshooting strategies to help you navigate these common hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Q1: My TLC and LC-MS analyses show two distinct product spots with identical mass after the alkylation of 4-nitro-1H-pyrazole. What are these compounds and why did they form?
Answer: This is the most common issue encountered in the N-alkylation of unsymmetrically substituted pyrazoles. The two spots represent the two possible regioisomers formed during the reaction: the desired This compound and the undesired 2-(2-Methoxyethyl)-4-nitro-1H-pyrazole .
Causality: The formation of these isomers stems from the electronic nature of the 4-nitro-1H-pyrazole anion, which is generated after deprotonation by a base. The negative charge is delocalized across both nitrogen atoms of the pyrazole ring, creating two nucleophilic centers.[1] Consequently, the alkylating agent, 2-methoxyethyl halide (or tosylate), can attack either nitrogen, leading to a mixture of products.[1][2] The ratio of these isomers is influenced by several factors, including:
-
Steric Hindrance: The substituents on the pyrazole ring can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms.
-
Electronic Effects: The electron-withdrawing nitro group influences the nucleophilicity of the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the isomeric ratio.[1]
Caption: Formation of regioisomers during N-alkylation.
Q2: How can I definitively identify the desired this compound isomer from the undesired one?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. The chemical environments of the protons on the pyrazole ring and the attached methoxyethyl group are distinct for each isomer.
-
¹H NMR Spectroscopy: The key differentiating signals are the two pyrazole ring protons (H3 and H5). In the desired 1-substituted isomer, these protons will have different chemical shifts. In the 2-substituted isomer, which is not possible for a 4-substituted pyrazole, the symmetry would lead to equivalent protons. For the 1- and 2- isomers of other substituted pyrazoles, the proximity of the N-alkyl group to the C5 proton in the 1-isomer often causes a noticeable downfield shift for that proton compared to the 2-isomer. You will need to rely on 2D NMR techniques for unambiguous assignment.
-
¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons will also differ between the two isomers.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: This is the gold standard for assignment. An NOE correlation between the N-CH₂ protons of the methoxyethyl group and the H5 proton of the pyrazole ring will confirm the structure as the 1-substituted isomer. The absence of this correlation and a potential correlation to the H3 proton would indicate the 2-substituted isomer.
| Compound | Typical ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | ~8.2-8.4 (s, 1H, H5), ~8.0-8.2 (s, 1H, H3), ~4.3-4.5 (t, 2H, N-CH₂), ~3.7-3.9 (t, 2H, O-CH₂), ~3.3-3.4 (s, 3H, O-CH₃)[3] |
| 2-(2-Methoxyethyl)-4-nitro-1H-pyrazole | Chemical shifts will differ, particularly for the pyrazole protons and the N-CH₂ group. |
Q3: My reaction yield is low, with a significant amount of unreacted 4-nitro-1H-pyrazole remaining. What could be the issue?
Answer: Low conversion can be attributed to several factors related to the reaction setup and reagents:
-
Inefficient Deprotonation: The pyrazole proton (pKa ≈ 14) requires a sufficiently strong base for complete deprotonation.
-
Weak Base: Using a weak base like K₂CO₃ might not be effective. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally preferred.
-
Insufficient Base: Ensure at least one molar equivalent of the base is used.
-
Reaction Time/Temperature: Allow sufficient time for the deprotonation to complete before adding the alkylating agent. This is often done at 0°C to room temperature.
-
-
Alkylating Agent Reactivity: The leaving group on your methoxyethyl reagent is crucial. Iodides are more reactive than bromides, which are more reactive than chlorides or tosylates. Ensure your alkylating agent has not degraded.
-
Solvent Choice: A polar aprotic solvent like DMF or THF is typically used to dissolve the pyrazolate anion and facilitate the Sₙ2 reaction.[4] Using a non-polar solvent can hinder the reaction.
-
Presence of Water: The reaction should be conducted under anhydrous conditions, as water can quench the base and the pyrazolate anion.
Q4: My final product has a persistent yellow color even after initial purification. What is the source and how can I remove it?
Answer: The yellow color likely arises from nitro-aromatic impurities or degradation byproducts. Nitropyrazoles themselves are often pale yellow solids.[5] However, a more intense color can indicate impurities.
-
Source: These impurities can form from side reactions during synthesis, especially if elevated temperatures were used, or from degradation of the product upon exposure to light or air.
-
Removal:
-
Recrystallization: This is often the first and most effective step. Choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in the mother liquor.
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount (1-2% by weight) of activated charcoal, and stir or gently heat for 15-30 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal, and then crystallize the product.
-
Silica Gel Plug: Dissolve your compound in a minimum amount of solvent (e.g., dichloromethane) and pass it through a short column (a "plug") of silica gel. The highly polar colored impurities will often be retained at the top of the plug, while your product elutes.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The primary impurities are summarized below.
| Impurity | Origin | Key Analytical Signature |
| 2-(2-Methoxyethyl)-4-nitro-1H-pyrazole | Non-regioselective alkylation | Same mass as the product; distinct NMR and chromatographic profile.[2] |
| Unreacted 4-nitro-1H-pyrazole | Incomplete reaction | Lower molecular weight peak in MS; absence of methoxyethyl signals in ¹H NMR. |
| Unreacted 1-bromo-2-methoxyethane | Incomplete reaction / excess reagent | Volatile; characteristic signals in ¹H NMR if present. |
| Degradation Products | High temperature, exposure to light | Often colored; may appear as multiple minor spots on TLC/peaks in LC-MS. |
Q2: How can I optimize my synthesis to favor the formation of the desired this compound isomer?
A2: While achieving perfect regioselectivity can be challenging, you can significantly favor the N1-alkylation by carefully selecting your reaction conditions. Steric hindrance at the N2 position is often the controlling factor.
A recommended starting protocol is provided below, which generally favors alkylation at the less sterically hindered nitrogen.
Q3: What is the most effective method for purifying the crude product and separating the regioisomers?
A3: Flash column chromatography is typically the most effective method for separating the 1- and 2-alkylated regioisomers due to their likely difference in polarity.[6] The 1-isomer is often slightly less polar than the 2-isomer. Recrystallization can be effective if one isomer is significantly less soluble or if it is the major product and can be selectively crystallized from the mixture. A patent on pyrazole purification also suggests forming a salt with a mineral acid, which can then be purified by crystallization.[7][8]
Protocols & Workflows
Experimental Protocol: Optimized Synthesis
This protocol is designed to favor the formation of the 1-substituted product.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-nitro-1H-pyrazole (1.0 eq) to anhydrous DMF in a flame-dried flask.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0°C. Add 1-bromo-2-methoxyethane (1.2 eq) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography.
Experimental Protocol: Purification by Column Chromatography
-
Prepare Column: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:Ethyl Acetate).
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure desired product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound(948570-75-0) 1H NMR spectrum [chemicalbook.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
Welcome to the technical support guide for the crystallization of 1-(2-methoxyethyl)-4-nitro-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting guidance and practical protocols for obtaining high-purity crystalline material. As a substituted nitropyrazole, achieving optimal crystallization is paramount for its use in further synthetic applications and pharmacological studies.[1][2] This guide synthesizes established chemical principles with practical, field-proven insights to help you navigate the challenges of its purification.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the crystallization of this compound?
A1: Successful crystallization is a multifactorial process. The most critical parameters are:
-
Solvent Selection: The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at lower temperatures. The polarity of the solvent must be matched to the compound.
-
Solution Concentration: The solution must be supersaturated for crystals to form. Using the minimum amount of hot solvent to dissolve the crude product is key to achieving a good yield.[3]
-
Cooling Rate: Slow, gradual cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling often leads to the precipitation of small, impure crystals or oils.
-
Initial Purity: The purity of the crude material significantly impacts the crystallization process. Certain impurities can inhibit nucleation, alter crystal habits, or become incorporated into the crystal lattice.[4][5]
Q2: My crude product is a dark oil. Can I still crystallize it directly?
A2: It is often challenging to crystallize an oily crude product directly. The oil indicates the presence of significant impurities that depress the melting point and interfere with lattice formation. It is recommended to first attempt a preliminary purification step, such as passing a solution of the crude oil through a short plug of silica gel with an appropriate solvent (e.g., ethyl acetate/hexane mixture) to remove baseline impurities before proceeding with recrystallization.
Q3: What safety precautions are necessary when handling nitropyrazole compounds?
A3: Nitroaromatic compounds should be handled with care. While this compound is not an explosive, general safety protocols for chemical handling should be strictly followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All heating and solvent evaporation should be performed in a well-ventilated chemical fume hood. For specific safety data, always consult the material safety data sheet (MSDS).
In-Depth Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing detailed causal explanations and actionable solutions.
Issue 1: My compound is "oiling out" instead of forming crystals.
Question: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oily liquid at the bottom of the flask. What is happening and how can I fix it?
Expert Analysis: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[3] In essence, the solution becomes supersaturated while it is still too hot for the compound to solidify. This is common for compounds with relatively low melting points or when significant impurities are present, which can depress the melting point of the mixture.
Solutions:
-
Increase Solvent Volume: The most direct solution is to reheat the mixture until the oil redissolves and then add more of the same solvent (typically 10-20% more). This lowers the saturation point to a temperature that is below the compound's melting point, allowing true crystals to form upon cooling.[3]
-
Lower the Crystallization Temperature: Dissolve the compound at a lower temperature. For instance, if you dissolved it at the boiling point of ethanol (78 °C), try dissolving it at 60-65 °C. This may require more solvent but ensures that saturation is reached at a more favorable temperature.
-
Change the Solvent System: Select a solvent with a lower boiling point. If you used ethanol, consider trying ethyl acetate or acetone. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (like acetone or ethanol) and slowly add a "poor" or "anti-solvent" (like water or hexane) at an elevated temperature until the solution becomes faintly turbid. The turbidity indicates the saturation point has been reached. Then, allow it to cool slowly.[3]
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the supersaturated (but clear) solution just as it begins to cool can provide a template for crystal growth and bypass the energy barrier for nucleation, preventing oiling.[3]
Issue 2: The crystallization yield is disappointingly low.
Question: I successfully grew crystals, but after filtration, my yield was only 30%. How can I improve the recovery of my compound?
Expert Analysis: A low yield is typically due to one of two reasons: either the compound has significant solubility in the cold solvent, or too much solvent was used initially. Any compound that remains dissolved in the mother liquor at the final filtration temperature will be lost.
Solutions:
-
Minimize the Amount of Hot Solvent: This is the most critical factor for yield. Use only the absolute minimum volume of hot solvent required to fully dissolve your crude product. Add the solvent in small portions to the heated crude material until the last bit dissolves.[3]
-
Ensure Thorough Cooling: After allowing the solution to cool slowly to room temperature, place the flask in an ice-water bath for at least 30-60 minutes before filtration. The solubility of the compound decreases significantly at lower temperatures, leading to greater precipitation and higher recovery.
-
Select a Better Solvent System: The ideal solvent has a very steep solubility curve—high solubility when hot and very low solubility when cold. You may need to screen several solvents to find the optimal one. A mixed-solvent system is often effective for maximizing yield, as the addition of an anti-solvent can dramatically reduce the compound's solubility.
-
Concentrate the Mother Liquor: It may be possible to recover a second crop of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first.
Issue 3: The final crystals are colored (e.g., yellow or brown).
Question: My starting material was dark, and the resulting crystals are still yellow. How can I obtain a colorless product?
Expert Analysis: Colored impurities are common in reactions involving nitro groups and aromatic systems.[6] These impurities are often highly conjugated molecules that are present in small amounts but have a strong color. If they have solubility properties similar to your target compound, they can co-crystallize.
Solutions:
-
Use Activated Charcoal: Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules, which are often the source of color.
-
Protocol: After dissolving your crude product in the hot solvent, remove the flask from the heat source and allow the boiling to subside. Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient for small-scale work).
-
Caution: Never add charcoal to a boiling or superheated solution , as it can cause violent bumping.
-
Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal. Then, allow the clear, colorless filtrate to cool and crystallize as usual.
-
-
Perform a Second Recrystallization: If the crystals are still colored after the first attempt, a second recrystallization is often necessary. The purity of the material increases with each successive recrystallization.
Experimental Workflows & Data
Diagram 1: General Crystallization Workflow
This diagram outlines the standard procedure for purifying this compound.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
Technical Support Center: Protocol for Scaling Up 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole Production
Welcome to the technical support center for the production of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this important intermediate. Here, we provide a detailed protocol, troubleshooting guidance, and frequently asked questions to ensure a safe, efficient, and reproducible manufacturing process.
I. Overview of the Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process. The first step involves the nitration of pyrazole to form the key intermediate, 4-nitropyrazole. The subsequent step is the N-alkylation of 4-nitropyrazole with 2-bromoethyl methyl ether to yield the final product. Careful control of reaction parameters in both steps is crucial for achieving high yield and purity, especially during scale-up.
Caption: Two-step synthesis of this compound.
II. Detailed Experimental Protocol for Scale-Up
This protocol is designed for a gram-scale synthesis and can be adapted for larger scales with appropriate engineering controls and safety considerations.
Step 1: Synthesis of 4-Nitro-1H-pyrazole
The direct nitration of pyrazole is an efficient method for producing 4-nitropyrazole.[1] A one-pot, two-step approach using fuming nitric acid and fuming sulfuric acid has been shown to produce high yields.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |
| Pyrazole | 68.08 | 10.0 g | 0.147 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 17.0 mL | 0.315 |
| Fuming Nitric Acid (90%) | 63.01 | 14.5 mL | 0.221 |
| Fuming Sulfuric Acid (20% SO₃) | - | 42.0 mL | 0.441 |
| Ice Water | - | 500 mL | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add pyrazole (10.0 g, 0.147 mol).
-
Formation of Pyrazole Sulfate: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (17.0 mL, 0.315 mol) to the pyrazole with constant stirring. Maintain the temperature below 20°C. Stir the mixture at room temperature for 30 minutes.[1]
-
Nitration: Cool the reaction mixture to 0-5°C in an ice-salt bath. Prepare a nitrating mixture by carefully adding fuming nitric acid (14.5 mL, 0.221 mol) to fuming sulfuric acid (42.0 mL, 0.441 mol) in a separate flask, pre-cooled to 0°C. Add the nitrating mixture dropwise to the pyrazole sulfate solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction Completion: After the addition is complete, slowly raise the temperature to 50°C and maintain it for 1.5 hours.[1] Monitor the reaction progress by TLC.
-
Quenching and Isolation: Carefully pour the reaction mixture into 500 mL of ice water with vigorous stirring. A white solid will precipitate.
-
Filtration and Washing: Filter the precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product under vacuum at 50-60°C to a constant weight. The expected yield is approximately 85%.[1]
Step 2: N-Alkylation to this compound
This step involves the alkylation of the 4-nitropyrazole intermediate. A standard approach utilizes a base such as potassium carbonate in a suitable solvent.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitro-1H-pyrazole | 113.07 | 10.0 g | 0.088 |
| 2-Bromoethyl methyl ether | 138.99 | 14.7 g (10.5 mL) | 0.106 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 18.3 g | 0.132 |
| Acetonitrile (or DMF) | - | 200 mL | - |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1H-pyrazole (10.0 g, 0.088 mol), potassium carbonate (18.3 g, 0.132 mol), and acetonitrile (200 mL).
-
Addition of Alkylating Agent: Add 2-bromoethyl methyl ether (10.5 mL, 0.106 mol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or a low-melting solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water).
III. Troubleshooting Guide
Caption: A workflow for troubleshooting common issues in the synthesis.
Q1: The yield of 4-nitropyrazole (Step 1) is significantly lower than expected. What could be the cause?
A1: Low yield in the nitration step is a common issue and can often be attributed to several factors:
-
Inadequate Temperature Control: The nitration of pyrazole is highly exothermic. If the temperature is not strictly controlled and rises above the recommended 10°C during the addition of the nitrating agent, side reactions can occur, leading to the formation of byproducts and a decrease in the yield of the desired 4-nitropyrazole. Ensure your cooling bath is efficient and the addition of the nitrating mixture is slow enough to maintain the target temperature.
-
Moisture in the Reaction: The nitrating agent, particularly fuming sulfuric acid, is sensitive to water. Any moisture present in the reactants or the reaction vessel can dilute the nitrating agent, reducing its effectiveness. Ensure all glassware is thoroughly dried and reactants are of the appropriate grade.
-
Loss During Work-up: 4-Nitropyrazole has some solubility in water, especially at warmer temperatures. Ensure the quenching is done in ice-cold water and the washing of the precipitate is also performed with cold water to minimize product loss.
Q2: The N-alkylation reaction (Step 2) is sluggish or incomplete. What are the potential solutions?
A2: An incomplete or slow N-alkylation reaction can be addressed by considering the following:
-
Base Inactivity or Insufficiency: Potassium carbonate is hygroscopic and its effectiveness can be reduced if it has absorbed moisture. Use freshly dried potassium carbonate. The particle size also matters; a finer powder will have a larger surface area and can increase the reaction rate. Ensure at least 1.5 equivalents of base are used to effectively deprotonate the 4-nitropyrazole.
-
Solvent Choice: While acetonitrile is a good choice, for less reactive alkylating agents or scaled-up reactions, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be used to improve the solubility of the pyrazole salt and accelerate the reaction. However, be aware that DMF has a higher boiling point and may require more rigorous purification steps.
-
Purity of Reactants: Impurities in the 4-nitropyrazole intermediate can interfere with the alkylation reaction. Ensure the intermediate is of high purity before proceeding to the alkylation step.
Q3: The final product is a dark, oily substance and difficult to purify. How can I improve the purity?
A3: The formation of colored impurities is often a sign of side reactions or degradation, possibly due to excessive heat.[3]
-
Temperature Control in Alkylation: While the reaction is run at reflux, localized overheating should be avoided. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.
-
Isomeric Impurities: Although the N-alkylation of 4-nitropyrazole is expected to primarily yield the 1-substituted product, the formation of other isomers is possible, though less likely. Careful analysis by NMR is recommended.
-
Purification Strategy: If column chromatography is challenging, consider an alternative purification method. One approach is to dissolve the crude product in a suitable solvent and treat it with activated carbon to remove colored impurities, followed by filtration and recrystallization. Another technique involves the formation of an acid addition salt to purify the pyrazole derivative.[4]
IV. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary safety concerns are associated with the handling of corrosive and highly reactive nitrating agents.[5][6] Concentrated and fuming nitric and sulfuric acids can cause severe burns. The nitration reaction is highly exothermic and has the potential for a runaway reaction if not properly controlled. Nitropyrazole compounds themselves can be energetic materials and should be handled with care, avoiding friction and impact.[7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves.[9][10][11] An emergency plan for acid spills should be in place.
Q2: Can I use a different base for the N-alkylation step? A2: Yes, other bases can be used. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can be very effective but requires an anhydrous solvent (like THF or DMF) and careful handling due to its flammability. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate in accelerating N-alkylation reactions but is also more expensive. The choice of base will depend on the scale of the reaction, cost considerations, and safety protocols.
Q3: How can I confirm the regioselectivity of the N-alkylation? A3: The regioselectivity of the N-alkylation, i.e., the formation of the 1-(2-Methoxyethyl) isomer, can be unequivocally confirmed using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the connectivity between the methoxyethyl group and the pyrazole ring nitrogens.
Q4: Is it possible to perform this synthesis as a one-pot reaction? A4: While a one-pot synthesis from pyrazole to the final product is theoretically possible, it is not recommended for scale-up. The reaction conditions for nitration (highly acidic and oxidative) are incompatible with the N-alkylation step (basic). Isolating and purifying the 4-nitropyrazole intermediate is a critical step to ensure the purity of the final product and to avoid complex purification challenges and potential side reactions in the second step.
V. References
-
BenchChem. Troubleshooting the reaction mechanism of pyrazole formation. Accessed January 1, 2026.
-
ECHEMI. 4-Nitropyrazole SDS, 2075-46-9 Safety Data Sheets. Accessed January 1, 2026.
-
AK Scientific, Inc. 1-(2-Methylpropyl)-5-nitropyrazole Safety Data Sheet. Accessed January 1, 2026.
-
AK Scientific, Inc. 4-Nitropyrazole Safety Data Sheet. Accessed January 1, 2026.
-
AFG Bioscience LLC. 3-Nitropyrazole Safety Data Sheet. Accessed January 1, 2026.
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Accessed January 1, 2026.
-
Fisher Scientific. 5-Nitro-1H-pyrazole Safety Data Sheet. Accessed January 1, 2026.
-
Pilot Scale Evaluation of A Novel 3,4- Dinitropyrazole (DNP) Synthesis Route. IMEMG. Accessed January 1, 2026.
-
Organic Syntheses Procedure. Accessed January 1, 2026.
-
Guidechem. How to Synthesize 4-Nitropyrazole Efficiently? - FAQ. Accessed January 1, 2026.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Accessed January 1, 2026.
-
Chem Help ASAP. Knorr Pyrazole Synthesis. Accessed January 1, 2026.
-
Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Accessed January 1, 2026.
-
ResearchGate. Gram-scale synthesis and further transformations. Accessed January 1, 2026.
-
ResearchGate. (PDF) Nitropyrazoles (review). Accessed January 1, 2026.
-
Reddit. Knorr Pyrazole Synthesis advice : r/Chempros. Accessed January 1, 2026.
-
MDPI. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Accessed January 1, 2026.
-
BenchChem. Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. Accessed January 1, 2026.
-
ResearchGate. Review on synthesis of nitropyrazoles. Accessed January 1, 2026.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aksci.com [aksci.com]
- 10. afgsci.com [afgsci.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: Degradation of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
Welcome to the technical support resource for researchers investigating the degradation of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole. This guide is designed to provide expert insights, robust experimental protocols, and practical troubleshooting advice for scientists and drug development professionals. As there is limited direct literature on this specific molecule, this document synthesizes established principles of nitroaromatic and pyrazole metabolism to propose likely degradation pathways and guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the most probable initial degradation pathways for this compound?
A1: Based on its chemical structure, the molecule has two primary points of metabolic attack: the nitro-substituted pyrazole ring and the methoxyethyl side chain. The initial degradation is likely to proceed via one or more of the following parallel pathways:
-
Nitro Reduction: The nitro group is highly susceptible to enzymatic reduction, a common fate for nitroaromatic compounds, particularly under anaerobic or hypoxic conditions.[1][2] This is a stepwise process, forming nitroso and hydroxylamino intermediates, ultimately leading to 1-(2-Methoxyethyl)-1H-pyrazol-4-amine.
-
Oxidative Denitration: Aerobic microorganisms and mammalian enzyme systems can employ monooxygenase or dioxygenase enzymes to hydroxylate the pyrazole ring, which can lead to the elimination of the nitro group as nitrite.[3][4]
-
Side-Chain O-Dealkylation: The methoxyethyl side chain can undergo oxidative O-dealkylation, a classic Phase I metabolic reaction, to cleave the ether bond.[5] This would yield 2-(4-nitro-1H-pyrazol-1-yl)ethanol and formaldehyde.
-
Ring Hydroxylation: The pyrazole ring itself can be hydroxylated by cytochrome P450 enzymes without the loss of the nitro group, forming various hydroxylated isomers.[6]
Q2: Which enzymatic systems are most likely involved in its biotransformation?
A2: Several enzyme families are implicated. NAD(P)H-dependent nitroreductases, found in both bacteria and eukaryotes, are key candidates for the reductive pathway.[7] Cytochrome P450 (CYP) monooxygenases are the primary enzymes responsible for oxidative pathways, including O-dealkylation and ring hydroxylation.[5] Flavin-containing monooxygenases (FMOs) could also play a role in certain oxidative transformations.[8]
Q3: How can I distinguish between biotic (enzymatic) and abiotic (non-enzymatic) degradation in my experiments?
A3: This is a critical control experiment. To differentiate, you must include parallel setups:
-
Biotic Sample: Your complete experimental system (e.g., cell culture, microsomal fraction, microbial culture).
-
Abiotic Control (Sterile): The same setup but with heat-inactivated enzymes, autoclaved microorganisms, or a sterile medium.
-
Photodegradation Control: A sterile setup kept in the dark to compare against a sample exposed to light, which helps isolate the effects of photolysis.[9]
Significant degradation observed only in the biotic sample confirms enzymatic activity. Degradation in the sterile control suggests abiotic processes like hydrolysis or photolysis.
Q4: Is the pyrazole ring itself expected to be stable?
A4: The pyrazole ring is generally aromatic and relatively stable. However, it is not inert. Following initial transformations (like nitro-reduction or hydroxylation), the ring may become more susceptible to cleavage.[8] For instance, after reduction of the nitro group to an amine, the resulting aminopyrazole may undergo further oxidation and potential ring opening.
Predicted Degradation Pathways
The following diagram illustrates the principal predicted pathways for the initial degradation of this compound. These pathways are inferred from the metabolism of related nitroaromatic and heterocyclic compounds.
Caption: Predicted initial degradation pathways for the target compound.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps & Scientific Rationale |
| 1. Inconsistent Degradation Rates | 1. Oxygen availability is fluctuating. 2. pH drift in the medium. 3. Inconsistent enzyme/cell concentration. | 1. Control Atmosphere: For microbial studies, strictly control aeration for aerobic pathways or use an anaerobic chamber for reductive pathways. Oxygen is a key determinant; nitro reduction is often favored in its absence.[2] 2. Buffer System: Ensure your medium is adequately buffered. Enzymatic activity is highly pH-dependent. Monitor and record pH at the start and end of the experiment. 3. Normalize Activity: For microsomal studies, normalize activity to protein concentration (e.g., mg/mL). For cell cultures, normalize to cell count or total protein. |
| 2. Poor Mass Balance (Parent compound disappears, but no major metabolites are detected) | 1. Formation of highly polar metabolites. 2. Formation of volatile metabolites. 3. Covalent binding to macromolecules. | 1. Adjust Chromatography: Use a more polar column (e.g., HILIC) or modify your mobile phase to include a lower percentage of organic solvent to retain polar species. 2. Analytical Method: Use Headspace GC-MS to analyze for volatile products like formaldehyde (from O-dealkylation). 3. Radiolabeling: The definitive method is to use a ¹⁴C-labeled version of the parent compound. This allows you to track the radiolabel through all fractions (supernatant, cell pellet, protein precipitates) to achieve a complete mass balance. |
| 3. Identification of Unknown Metabolites (New peaks appear in HPLC/UPLC) | 1. Metabolites are unknown and require structural elucidation. | 1. LC-MS Analysis: Obtain high-resolution mass spectrometry (HRMS) data to determine the accurate mass and elemental composition of the unknown peak. 2. Tandem MS (MS/MS): Perform fragmentation analysis. Compare the fragmentation pattern of the metabolite to the parent compound. A common fragment suggests the core structure is intact. A mass shift in a fragment can pinpoint the location of modification. 3. NMR Spectroscopy: If sufficient material can be isolated (via preparative HPLC), ¹H and ¹³C NMR are the gold standard for unambiguous structure determination.[10] |
| 4. No Degradation Observed | 1. The compound is recalcitrant under the tested conditions. 2. Enzyme inhibition. 3. Suboptimal experimental conditions. | 1. Induce Enzymes: If using microbial cultures, try pre-exposing them to the compound or structurally similar molecules to induce the necessary degradative enzymes. 2. Positive Control: Run a parallel experiment with a compound known to be metabolized by your system (e.g., acetaminophen for CYP2E1 activity[11]). This validates that your enzymatic system is active. 3. Vary Conditions: Systematically vary pH, temperature, and co-factor concentrations (e.g., NADPH for CYP450 systems) to find the optimal parameters for degradation. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a standard procedure to assess the primary oxidative metabolism of this compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Parent Compound Stock: 10 mM stock solution of this compound in DMSO.
-
Liver Microsomes: Human or rat liver microsomes, thawed on ice immediately before use. Dilute to a final concentration of 20 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase according to the manufacturer's instructions. This provides a continuous supply of NADPH, the required co-factor for CYP450 enzymes.
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable compound like 4-methylpyrazole[12]).
2. Experimental Workflow:
Caption: Workflow for an in vitro microsomal stability assay.
3. Incubation Procedure:
-
Set up a 96-well plate or microcentrifuge tubes on ice.
-
Add 188 µL of phosphate buffer to each well.
-
Add 2 µL of the 10 mM parent compound stock to each well (final concentration 100 µM).
-
Add 10 µL of the 20 mg/mL microsomal solution to each well (final protein concentration 1 mg/mL).
-
Negative Control: In separate wells, replace the NRS with buffer to assess non-NADPH dependent degradation.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the reaction by adding 50 µL of the NRS to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 250 µL of the cold acetonitrile quenching solution to the respective wells. The t=0 sample is quenched immediately after adding the NRS.
-
Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new plate or vials for LC-MS analysis.
4. Data Analysis:
-
Quantify the peak area of the parent compound at each time point, normalized to the internal standard.
-
Plot the natural logarithm of the remaining parent compound percentage versus time.
-
The slope of the linear regression line (k) is the degradation rate constant.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
References
- 1. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. :: Environmental Analysis Health and Toxicology [eaht.org]
- 3. annualreviews.org [annualreviews.org]
- 4. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 5. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding side reactions in 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole synthesis
Welcome to the technical support center for the synthesis of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the N-alkylation of 4-nitropyrazole. Our goal is to provide field-proven insights and actionable protocols to help you minimize side reactions and maximize the yield of your desired N1-alkylated product.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of two major products in my reaction?
A: The primary challenge in the N-alkylation of an unsymmetrically substituted pyrazole, such as 4-nitropyrazole, is the presence of two adjacent and chemically similar nitrogen atoms (N1 and N2) in the heterocyclic ring. Both nitrogen atoms can act as nucleophiles and attack the alkylating agent, leading to a mixture of two constitutional isomers: the desired this compound (the N1 isomer) and the undesired 2-(2-Methoxyethyl)-4-nitro-1H-pyrazole (the N2 isomer).[1][2] The formation of these regioisomeric mixtures is a common issue that complicates purification and reduces the overall yield of the target compound.[3][4]
Q2: What are the key factors that determine which nitrogen atom is alkylated?
A: The regiochemical outcome of the alkylation is a delicate balance of several competing factors. Understanding these can help you steer the reaction toward the desired N1 product:
-
Steric Hindrance: This is often the most dominant factor. The alkyl group will preferentially add to the less sterically hindered nitrogen atom. In 4-nitropyrazole, the N1 position is generally less hindered than the N2 position, which is flanked by the C5-proton. However, the choice of base and solvent can create a coordination complex that alters the steric environment around each nitrogen.[5]
-
Electronic Effects: The electron-withdrawing nitro group at the C4 position reduces the electron density and nucleophilicity of both nitrogen atoms. However, the precise electronic distribution is also influenced by the tautomeric form of the pyrazole anion in solution.
-
Reaction Conditions: The choice of base, its counter-ion, and the solvent system are critical and can dramatically influence or even reverse the regioselectivity.[1] For instance, the cation of the base can coordinate with the pyrazole anion, sterically blocking one of the nitrogen atoms and directing the alkylating agent to the other.[1][6]
Q3: I observe that my reaction produces almost exclusively the undesired N2 isomer. What is causing this?
A: High N2 selectivity is often observed under specific catalytic conditions, such as with certain Lewis acids like magnesium salts.[6] While not typically used for this specific synthesis, accidental contamination with metal ions could potentially favor N2 alkylation. More commonly, the interplay between the base's counter-ion and the solvent can create a scenario where the N1 position is sterically blocked. For example, a large, coordinating cation in a non-polar solvent might chelate with the N1 nitrogen and the nitro group, leaving the N2 position more accessible for alkylation.
Q4: How can I effectively separate the N1 and N2 isomers post-reaction?
A: If your reaction yields an inseparable mixture, purification is necessary.
-
Column Chromatography: This is the most effective and widely used method for separating regioisomers of substituted pyrazoles.[7] Due to the difference in the dipole moment and steric environment, the two isomers will likely have different affinities for the stationary phase (e.g., silica gel). A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.
-
Recrystallization: If the isomeric mixture is a solid and the two isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification technique.[7]
-
Acid-Base Extraction: In some cases, the basicity of the two nitrogen atoms in the pyrazole products may differ slightly. It may be possible to perform a careful acidic extraction to selectively protonate and separate one isomer.[8][9]
Troubleshooting Guide: Minimizing N2-Isomer Formation
The most significant side reaction in this synthesis is the formation of the N2-alkylated regioisomer. The following section provides a systematic approach to troubleshoot and optimize your reaction conditions to favor the desired N1 product.
Core Problem: Poor Regioselectivity
The reaction of the 4-nitropyrazole anion with an alkylating agent can proceed via two competing pathways, as illustrated below. Our goal is to create conditions that raise the activation energy for the N2-alkylation pathway while favoring the N1-alkylation pathway.
Caption: Competing N1 vs. N2 alkylation pathways.
Root Cause Analysis & Optimization Strategy
The choice of base and solvent is the most powerful tool for controlling regioselectivity in pyrazole alkylation.[1][10] Strong bases like sodium hydride (NaH) in polar aprotic solvents like DMF or THF tend to favor the formation of the "free" pyrazole anion, where sterics dominate, leading to N1 alkylation. Weaker bases like potassium carbonate (K₂CO₃) can result in a tighter ion pair, where the cation's influence becomes more significant.
| Base / Solvent System | Typical Outcome (N1:N2 Ratio) | Rationale & Causality |
| NaH / DMF or THF | Highly N1 Selective (>95:5) | NaH fully deprotonates the pyrazole. The small Na⁺ cation coordinates less tightly in a polar aprotic solvent, leaving the N1 position sterically more accessible for nucleophilic attack. This is the recommended starting point. |
| K₂CO₃ / Acetonitrile | Variable, often lower selectivity | K₂CO₃ is a weaker base, leading to an equilibrium. The larger K⁺ cation can have a more pronounced coordinating effect, potentially blocking the N1 position and increasing the proportion of the N2 isomer.[1] |
| Cs₂CO₃ / DMF | Can be highly N1 selective | The large, soft Cs⁺ cation often promotes N1 alkylation. It is believed to coordinate less tightly to a single nitrogen, allowing steric factors to direct the alkylating agent to the N1 position. |
| Et₃N / Dichloromethane | Generally low selectivity, slow reaction | Triethylamine is often not a strong enough base to fully deprotonate the pyrazole, leading to slow reaction times and poor selectivity. Not recommended. |
Recommended Protocol for Maximizing N1-Selectivity
This protocol is designed to maximize the formation of this compound by leveraging conditions known to favor N1 alkylation.
Caption: Recommended experimental workflow for N1-selective synthesis.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-nitropyrazole (1.0 equivalent). Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Deprotonation: Cool the stirred solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in small portions.
-
Expertise Note: Adding NaH slowly at 0°C controls the exothermic reaction and the rate of hydrogen gas evolution. The reaction mixture should be allowed to stir for at least 30 minutes at this temperature to ensure complete formation of the sodium pyrazolate salt.
-
-
Alkylation: While maintaining the temperature at 0°C, add 1-bromo-2-methoxyethane (1.05 equivalents) dropwise via syringe.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-nitropyrazole is consumed.
-
Work-up: Carefully quench the reaction by slowly adding it to a beaker of ice-cold water.
-
Trustworthiness Note: This step must be done cautiously in a well-ventilated fume hood, as any unreacted NaH will react vigorously with water.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the pure this compound.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
analytical method development for 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole purity assessment
Technical Support Center: Purity Assessment of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the analytical method development and purity assessment of this compound. This guide is designed for researchers, analytical scientists, and quality control professionals. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to develop robust, reliable, and validated analytical methods. We will address common challenges and provide field-proven troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when beginning method development for this analyte.
Q1: Which primary analytical technique should I choose for purity assessment of this compound: HPLC or GC?
A1: High-Performance Liquid Chromatography (HPLC) is the recommended primary technique.[][2][3]
-
Rationale: this compound is a moderately polar, non-volatile organic molecule. HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is exceptionally well-suited for separating such compounds from their potential process-related impurities and degradation products.[3][4] Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds.[4] While the analyte might be amenable to GC, derivatization may be required, adding complexity. HPLC allows for direct analysis in a suitable solvent system, making it more straightforward and versatile for this application.[4] GC is, however, the preferred method for analyzing residual solvents, which is a separate but essential part of a complete purity profile.[2]
Q2: What are the recommended starting conditions for an RP-HPLC method?
A2: A gradient RP-HPLC method provides the best initial approach to separate the main peak from both early and late-eluting impurities. Below are robust starting parameters.
-
Expertise & Experience: We begin with a gradient method because in early development, the polarity and retention characteristics of potential impurities are unknown. A gradient scan of the organic mobile phase ensures that a wide range of potential impurities can be eluted and detected in a single run.[5]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase offers excellent hydrophobic retention for a broad range of organic molecules.[3][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress the ionization of acidic silanols on the silica backbone, reducing peak tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 30 °C | Provides stable retention times by controlling mobile phase viscosity.[7] |
| Detector | PDA/DAD at 260 nm (scan 200-400 nm) | The nitro-aromatic structure suggests strong UV absorbance. A Photo Diode Array (PDA) detector is crucial for checking peak purity and identifying the optimal wavelength. |
| Injection Vol. | 10 µL | A good starting point to avoid column overload. |
Q3: How should I prepare the sample for analysis?
A3: The key is to dissolve the sample in a solvent that is compatible with the mobile phase to ensure good peak shape.
-
Trustworthiness: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase composition can cause peak distortion, particularly for early-eluting peaks. Therefore, the sample diluent should be as close as possible to the starting mobile phase conditions.
-
Protocol:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This ensures solubility while remaining compatible with a wide range of starting mobile phase conditions.
-
Filter the solution through a 0.45 µm syringe filter (PTFE or Nylon) to remove particulates that could clog the column.[8]
-
Q4: What are the most critical validation parameters I need to consider according to regulatory guidelines?
A4: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[9] According to the ICH Q2(R1) guidelines, the following parameters are essential for a purity method.[10][11][12]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities and degradants. | Peak purity analysis (via PDA detector) must pass; degradant peaks should be resolved from the main peak (Resolution > 1.5). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of target concentration). |
| Accuracy | To measure the closeness of test results to the true value. | Recovery of 98.0% to 102.0% for the API spiked into a placebo or at different levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day/analyst) RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; must meet accuracy and precision criteria at this level. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when altering flow rate (±10%), column temperature (±5°C), mobile phase pH (±0.2 units), etc. |
Troubleshooting Guides
This section provides structured solutions to specific experimental problems you may encounter.
HPLC Troubleshooting
// Tailing Path Tailing_Cause1 [label="Cause: Secondary Silanol Interactions\nSolution: Lower mobile phase pH (e.g., add 0.1% TFA/Formic Acid) to suppress silanol activity.", fillcolor="#FBBC05", fontcolor="#202124"]; Tailing_Cause2 [label="Cause: Column Contamination/Void\nSolution: Flush column with strong solvent. If unresolved, replace guard/analytical column.", fillcolor="#FBBC05", fontcolor="#202124"]; Tailing_Cause3 [label="Cause: Extra-Column Volume\nSolution: Use shorter, narrower ID tubing. Ensure fittings are properly seated.", fillcolor="#FBBC05", fontcolor="#202124"];
// Fronting Path Fronting_Cause1 [label="Cause: Sample Overload\nSolution: Reduce injection concentration or volume.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fronting_Cause2 [label="Cause: Sample Solvent Incompatibility\nSolution: Dissolve sample in mobile phase or a weaker solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Splitting Path Split_Cause1 [label="Cause: Column Inlet Plugged/Void\nSolution: Reverse flush the column (if permitted by manufacturer). Replace column if issue persists.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Split_Cause2 [label="Cause: Sample Solvent Effect\nSolution: Dissolve sample in mobile phase. Reduce injection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Split_Cause3 [label="Cause: Co-eluting Impurity\nSolution: Adjust gradient or mobile phase to improve resolution.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Q1; Q1 -> Tailing_Cause1 [label="Yes"]; Q1 -> Q2 [label="No"]; Tailing_Cause1 -> Tailing_Cause2; Tailing_Cause2 -> Tailing_Cause3;
Q2 -> Fronting_Cause1 [label="Yes"]; Q2 -> Q3 [label="No"]; Fronting_Cause1 -> Fronting_Cause2;
Q3 -> Split_Cause1 [label="Yes"]; Split_Cause1 -> Split_Cause2; Split_Cause2 -> Split_Cause3; } enddot Caption: Decision tree for troubleshooting poor HPLC peak shapes.
In-depth Explanation:
-
Peak Tailing: This is often caused by secondary interactions between basic sites on the analyte and active (often acidic) residual silanols on the silica-based column packing.[8] By lowering the mobile phase pH with an acid like formic or trifluoroacetic acid, these silanols are protonated and become less interactive, resulting in more symmetrical peaks.
-
Peak Fronting: This typically indicates that the column is overloaded, either by mass or volume.[13] The sample concentration exceeds the linear capacity of the stationary phase, causing the peak to broaden and lead with a steep front. Another common cause is when the sample is dissolved in a solvent significantly stronger than the mobile phase, causing the sample band to spread prematurely at the column inlet.
-
Peak Splitting: A split peak can be a sign of a physical problem with the column, such as a partially blocked inlet frit or a void in the packing material.[13][14] This creates two different flow paths for the analyte, resulting in a split peak. It can also be caused by a severe mismatch between the sample solvent and the mobile phase or, in some cases, the presence of two closely eluting compounds.[13]
A: A stable baseline is critical for accurate integration and quantification, especially for low-level impurities.
-
Potential Causes & Solutions:
-
Air Bubbles in the System: This is the most common cause of baseline noise.[14]
-
Solution: Degas the mobile phase thoroughly using an inline degasser, sonication, or helium sparging. Purge the pump to remove any trapped bubbles.
-
-
Contaminated Mobile Phase or Detector Cell: Impurities leaching from solvents or built up in the flow cell can cause a noisy or drifting baseline.[14][15]
-
Solution: Use high-purity HPLC-grade solvents. Prepare fresh mobile phase daily. Flush the system and detector cell with a strong solvent like isopropanol.
-
-
Inadequate Temperature Control: Fluctuations in column temperature affect retention times and can cause the baseline to drift, especially during gradient analysis.[7][14]
-
Solution: Always use a thermostatted column compartment and allow the system to fully equilibrate before starting analysis.
-
-
Pump or Mixer Issues: Inconsistent mobile phase composition from a malfunctioning pump or mixer will cause periodic baseline fluctuations.
-
Solution: Manually prepare the mobile phase to bypass the mixer and see if the problem resolves. If so, the mixer or proportioning valve may need service.
-
-
GC Troubleshooting
A: Ghost peaks are unexpected peaks that appear in a chromatogram, often in a blank run after a sample injection. This is typically due to carryover from a previous injection or contamination.
-
Potential Causes & Solutions:
-
Septum Bleed: Over-tightening the septum nut or using an old, worn-out septum can cause small particles of the septum to enter the inlet, which then elute as ghost peaks.
-
Solution: Replace the septum regularly and avoid over-tightening. Use high-quality, low-bleed septa.[16]
-
-
Contamination in the Injection Port/Liner: Residue from previous, less volatile samples can accumulate in the glass liner of the injector.[17]
-
Solution: Regularly replace or clean the injector liner. A bake-out of the injection port at a high temperature (without the column connected) can also help.
-
-
Sample Preparation Contamination: Using contaminated solvents or glassware for sample preparation is a common source of extraneous peaks.[7]
-
Solution: Use high-purity, GC-grade solvents. Ensure all vials and pipettes are scrupulously clean.
-
-
Column Bleed: If the column is operated above its maximum temperature limit, the stationary phase can degrade and elute, causing a rising baseline and ghost peaks.
-
Experimental Protocols
Protocol 1: General HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a stability-indicating HPLC method.
// Connections between phases P1_3 -> P2_1 [lhead=cluster_1]; P2_3 -> P3_1 [lhead=cluster_2]; P3_3 -> P4_1 [lhead=cluster_3]; } enddot Caption: Workflow for HPLC stability-indicating method development.
Protocol 2: Forced Degradation Study
Objective: To demonstrate the specificity and stability-indicating nature of the analytical method by intentionally degrading the sample.[18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]
-
Authoritative Grounding: These studies are mandated by regulatory bodies to understand degradation pathways and ensure that any degradants formed during the product's shelf-life can be detected.[18][20]
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 Acetonitrile/Water mixture.[19]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute for analysis.
-
Thermal Degradation: Store the solid API powder in an oven at 105°C for 24 hours. Prepare a solution from the stressed powder for analysis.
-
Photolytic Degradation: Expose the solid API and a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluation:
-
Calculate the mass balance to account for the parent compound and all degradation products.
-
Use the PDA detector to assess the peak purity of the parent peak in the presence of degradants.
-
Ensure all major degradation products are well-resolved from the parent peak (Resolution > 1.5).
-
References
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. aelabgroup.com [aelabgroup.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. fda.gov [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. uhplcs.com [uhplcs.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. aimanalytical.com [aimanalytical.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
Comparative Biological Activity of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole and its N1-Alkyl Analogs: A Guide for Preclinical Research
This guide provides a comparative analysis of the biological activity of 1-substituted 4-nitropyrazole derivatives, with a specific focus on predicting the antimicrobial potential of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole. The pyrazole scaffold is a foundational heterocyclic motif in medicinal chemistry, present in numerous FDA-approved drugs and recognized for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The introduction of a nitro group at the C4 position of the pyrazole ring significantly influences the molecule's electronic properties and, consequently, its interaction with biological targets.
This document synthesizes experimental data from key studies on N1-alkyl-4-nitropyrazoles to establish a structure-activity relationship (SAR) framework. By examining how changes in the N1-substituent impact antimicrobial efficacy, we can project the likely performance of the target compound, this compound, and guide future experimental design for researchers in drug discovery and development.
Experimental Design & Rationale: Antimicrobial Susceptibility Testing
To quantitatively compare the biological activity of different pyrazole analogs, a standardized and reproducible methodology is essential. The Broth Microdilution Method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Rationale for Method Selection:
The broth microdilution assay is chosen for its high-throughput capability, conservation of test compounds, and its ability to provide quantitative, comparable data (MIC values). This method allows for the simultaneous testing of multiple compounds against various microbial strains, making it ideal for a comparative study. The use of standardized microbial strains (e.g., ATCC collections) ensures that the results are reproducible and can be benchmarked against established antibiotics.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution Method
-
Compound Preparation: Prepare stock solutions of each 1-alkyl-4-nitropyrazole analog in dimethyl sulfoxide (DMSO). Perform a two-fold serial dilution in a 96-well plate to create a concentration gradient.
-
Inoculum Preparation: Culture bacterial and fungal strains overnight. Adjust the turbidity of the microbial suspension in sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dispense the standardized inoculum into the wells of a sterile 96-well microtiter plate containing the serially diluted compounds.
-
Controls: Include wells for a positive control (microbes in broth without any compound) and a negative control (broth only).
-
Incubation: Seal the plates and incubate at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
MIC Determination: Following incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth, as evidenced by the absence of turbidity. An indicator dye such as resazurin can be used to aid visualization.
Comparative Analysis of Antimicrobial Activity
A key study by Abdel-Wahab et al. provides critical data on a series of 1-alkyl-4-nitropyrazoles, which serve as direct analogs for our target compound. The study evaluated their efficacy against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of 1-Alkyl-4-nitropyrazole Analogs
| Compound (N1-Substituent) | S. aureus (G+) | B. subtilis (G+) | E. coli (G-) | P. aeruginosa (G-) | C. albicans (Fungus) |
| Unsubstituted (N-H) | 12.5 | 25 | 25 | 50 | 12.5 |
| Methyl | 6.25 | 12.5 | 12.5 | 25 | 6.25 |
| Ethyl | 3.12 | 6.25 | 6.25 | 12.5 | 3.12 |
| Propyl | 3.12 | 3.12 | 6.25 | 12.5 | 3.12 |
| Butyl | 6.25 | 3.12 | 12.5 | 25 | 6.25 |
| Ampicillin (Control) | 3.12 | 6.25 | 6.25 | >100 | - |
| Clotrimazole (Control) | - | - | - | - | 3.12 |
Data synthesized from Abdel-Wahab, H. F., et al. (2012).
Structure-Activity Relationship (SAR) and Discussion
The data presented in Table 1 reveals a clear structure-activity relationship for the N1-alkyl-4-nitropyrazole series.
-
Effect of N1-Alkylation: The unsubstituted 4-nitropyrazole (N-H) shows moderate activity. Alkylation at the N1 position consistently enhances antimicrobial potency. For instance, the N-methyl analog is twice as active as the unsubstituted parent compound against most tested strains.
-
Impact of Alkyl Chain Length: Potency generally increases with the length of the alkyl chain, peaking at the ethyl and propyl substituents. The 1-ethyl and 1-propyl analogs demonstrate the most potent activity, with MIC values as low as 3.12 µg/mL, comparable to the standard drugs Ampicillin and Clotrimazole against certain strains. This suggests an optimal lipophilicity is achieved with a two- to three-carbon chain, likely facilitating better penetration of microbial cell membranes.
-
Decrease in Activity with Longer Chains: As the chain length increases to butyl, the activity begins to decline against Gram-negative bacteria and S. aureus, although it remains high against B. subtilis. This may indicate that excessively long alkyl chains could hinder solubility or interaction with the target site.
Caption: Conceptual SAR of 1-Substituted 4-Nitropyrazoles.
Predicting the Activity of this compound
Based on the established SAR, we can make a strong predictive assessment for This compound . The 2-methoxyethyl group is structurally similar to a propyl or butyl group in terms of size and flexibility. Crucially, the ether oxygen introduces a polar element, which can alter both the lipophilicity and the hydrogen bonding capacity of the molecule.
This modification is significant. The ether moiety could enhance aqueous solubility compared to a simple butyl chain, potentially mitigating the slight drop-off in activity seen with the butyl analog. Furthermore, the oxygen atom may engage in favorable hydrogen bonding interactions with the biological target, which could enhance binding affinity.
Therefore, it is hypothesized that This compound will exhibit potent antimicrobial activity, likely in the same range as the ethyl and propyl analogs (MIC ≈ 3.12-6.25 µg/mL) against the tested strains. Its unique combination of moderate lipophilicity and hydrogen bonding potential makes it a highly promising candidate for synthesis and evaluation.
Broader Biological Context and Future Directions
While the focus here is on antimicrobial activity, the 4-nitropyrazole scaffold has demonstrated potential in other therapeutic areas. Numerous studies have highlighted the anticancer properties of various pyrazole derivatives.[2][4][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[5][6] For example, some pyrazole compounds have been shown to induce the mitochondrial permeability transition, leading to the release of pro-apoptotic factors.[5]
Future research should include:
-
Synthesis and Verification: The primary next step is the chemical synthesis of this compound and the experimental verification of its predicted antimicrobial activity using the protocol outlined above.
-
Cytotoxicity Screening: The compound should be evaluated for its cytotoxic effects against various human cancer cell lines (e.g., MCF-7, HepG2, A549) using assays like the MTT or SRB assay to determine its potential as an anticancer agent.
-
Mechanism of Action Studies: Should potent activity be confirmed, further studies to elucidate the specific molecular target and mechanism of action would be warranted.
Conclusion
This comparative guide establishes a clear structure-activity relationship for N1-alkyl-4-nitropyrazoles, demonstrating that N1-substitution with short alkyl chains significantly enhances antimicrobial activity. Based on this robust framework, This compound is predicted to be a highly potent antimicrobial agent, meriting its synthesis and inclusion in drug discovery screening programs. The strategic inclusion of an ether functional group in the N1-substituent provides a compelling balance of lipophilicity and polarity that may prove advantageous for biological activity.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole synthesis [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationships of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inherent versatility of the pyrazole ring allows for fine-tuning of its pharmacological profile through targeted structural modifications. This guide focuses on a specific, yet promising, class of pyrazole derivatives: those bearing a 1-(2-methoxyethyl) and a 4-nitro substituent.
While comprehensive structure-activity relationship (SAR) studies dedicated exclusively to this scaffold are not extensively documented in publicly available literature, this guide synthesizes data from closely related analogs to provide a predictive SAR framework. By examining the roles of the 4-nitro group, the 1-(2-methoxyethyl) substituent, and other potential modifications, we aim to offer valuable insights for the rational design of novel therapeutic agents based on this promising chemical entity. We will explore their potential as both anticancer and antimicrobial agents, drawing comparisons with existing compounds and outlining robust experimental protocols for their evaluation.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement confers unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, which is crucial for molecular recognition and binding to biological targets.[3] The pyrazole nucleus is found in several FDA-approved drugs, highlighting its clinical significance.[4]
Key Structural Features and Their Significance:
-
N1-Substitution: The substituent at the N1 position plays a critical role in modulating the pharmacokinetic and pharmacodynamic properties of pyrazole derivatives. The 2-methoxyethyl group in our topic compound is of particular interest. Its flexibility and potential for hydrogen bonding can influence solubility, cell permeability, and interaction with target proteins.
-
C4-Substitution: The C4 position of the pyrazole ring is a key site for modification to influence biological activity. The presence of a nitro group at this position is a strong electron-withdrawing group, which can significantly impact the electronic properties of the entire molecule and is a known pharmacophore in various bioactive compounds.[5]
-
Other Positions (C3 and C5): Modifications at the C3 and C5 positions offer further opportunities to explore the chemical space and optimize activity, selectivity, and metabolic stability.
Structure-Activity Relationship (SAR) Insights for 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole Derivatives
Based on the analysis of related pyrazole structures, we can infer the following SAR trends for this compound derivatives:
The Role of the 4-Nitro Group
The 4-nitro substitution is a critical determinant of biological activity. In many heterocyclic compounds, a nitro group is associated with antimicrobial and anticancer properties.[5][6]
-
Antimicrobial Activity: Nitroaromatic compounds often exert their antimicrobial effects through bioreduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species.[5] A structurally similar compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide, has demonstrated broad-spectrum antibacterial activity, suggesting that the 4-nitropyrazole core is a viable scaffold for developing new antimicrobial agents.[1]
-
Anticancer Activity: The nitro group can enhance the anticancer potential of a molecule through several mechanisms, including the induction of oxidative stress and DNA damage in cancer cells.[6][7] SAR studies on other nitropyrazoles have shown that the position and electronic environment of the nitro group are crucial for cytotoxicity.[7]
The Influence of the 1-(2-Methoxyethyl) Substituent
The N1-substituent is a key modulator of the compound's overall properties.
-
Physicochemical Properties: The 2-methoxyethyl group is expected to improve the aqueous solubility of the parent pyrazole, which can be advantageous for drug formulation and bioavailability.
-
Target Binding: The ether oxygen in the methoxyethyl side chain can act as a hydrogen bond acceptor, potentially forming key interactions within the binding site of a target protein. The flexibility of the ethyl linker allows for optimal positioning of the methoxy group to engage in such interactions.
-
Comparative Analysis: In other pyrazole series, the introduction of small, flexible, and polar N1-substituents has been shown to enhance biological activity. For instance, in a series of pyrazole-based inhibitors, the nature of the N1-alkyl group significantly influenced potency.
Hypothetical SAR for Anticancer and Antimicrobial Activity
Based on the available literature, we can propose a hypothetical SAR for the this compound scaffold.
dot
Caption: Hypothetical Structure-Activity Relationship for this compound Derivatives.
Comparative Analysis with Alternative Pyrazole Derivatives
To contextualize the potential of this compound derivatives, we compare them with other classes of bioactive pyrazoles.
| Compound Class | Key Structural Features | Primary Biological Activity | Reported Potency (Example) | Reference |
| 1-(2-Hydroxyethyl)-3-nitro-4-pyrazolecarboxamide | N1-hydroxyethyl, C3-nitro, C4-carboxamide | Antibacterial | Lower MIC than nitrofurantoin | [1] |
| Indenopyrazoles | Fused indenone and pyrazole rings | Anticancer (Tubulin inhibition) | Nanomolar potency against various tumor cell lines | [2] |
| 4-Cyano-1,5-diphenylpyrazoles | C4-cyano, N1-phenyl, C5-phenyl | Anticancer (Estrogen-dependent tumors) | GI50 = 40 nM against IGROVI ovarian tumor cell line | [8] |
| 1H-Pyrazole-4-ureas | C4-urea moiety | Anticancer (BRAFV600E inhibition) | IC50 = 0.066 µM against BRAFV600E | [9] |
This comparison highlights the diverse biological activities achievable with the pyrazole scaffold. While direct data for our topic compound is limited, the potent activities of these related derivatives underscore the potential of the this compound core.
Experimental Protocols for Biological Evaluation
To rigorously assess the therapeutic potential of novel this compound derivatives, standardized and validated experimental protocols are essential.
Synthesis Workflow
The synthesis of this compound derivatives can be achieved through a multi-step process.
dot
Caption: General Synthetic Workflow for this compound Derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the synthesized compounds on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the pyrazole derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized pyrazole derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial/fungal inoculum (adjusted to a specific turbidity)
Procedure:
-
Prepare serial two-fold dilutions of the pyrazole derivatives in the appropriate broth in a 96-well plate.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct and extensive SAR studies are currently limited, the analysis of structurally related compounds provides a strong rationale for their potential as both anticancer and antimicrobial agents. The key to unlocking their full therapeutic potential lies in a systematic exploration of their SAR.
Future research should focus on:
-
Synthesis of a focused library of analogs: Systematically modify the substituents at the C3 and C5 positions to probe the effects on potency and selectivity.
-
Elucidation of the mechanism of action: Investigate the specific cellular targets and pathways modulated by these compounds.
-
In vivo efficacy studies: Evaluate the most promising candidates in relevant animal models of cancer and infectious diseases.
By combining rational drug design, robust synthetic chemistry, and comprehensive biological evaluation, the full therapeutic potential of this compound derivatives can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
A Comparative Analysis of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole and Other Nitropyrazoles: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole and other nitropyrazole derivatives for researchers, scientists, and drug development professionals. We will delve into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and established protocols. This document is designed to be an in-depth technical resource, offering insights into the structure-activity relationships within this important class of heterocyclic compounds.
Introduction to Nitropyrazoles: A Versatile Scaffold
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The introduction of a nitro group onto the pyrazole ring gives rise to nitropyrazoles, a class of compounds with a rich and diverse range of applications.[1] The electron-withdrawing nature of the nitro group significantly influences the chemical and physical properties of the pyrazole core, leading to applications in fields as varied as energetic materials and pharmaceuticals.[1][2]
Nitropyrazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This has made them attractive scaffolds for the design and development of new therapeutic agents. Furthermore, their high nitrogen content and energetic properties have led to their investigation as components in energetic materials.[1]
This guide will focus on a comparative analysis of various nitropyrazoles, with a particular emphasis on the N-substituted derivative, this compound. By examining the influence of different substituents on the pyrazole ring, we aim to provide a deeper understanding of the structure-property relationships that govern the performance of these compounds.
Synthesis of Nitropyrazoles: Pathways to a Privileged Core
The synthesis of nitropyrazoles can be broadly categorized into two main approaches: the direct nitration of a pre-formed pyrazole ring and the construction of the nitropyrazole ring from acyclic precursors.
Direct Nitration of Pyrazoles
A common method for the synthesis of 4-nitropyrazole involves the direct nitration of pyrazole.[2] This is typically achieved using a mixture of fuming nitric acid and fuming sulfuric acid. An optimized one-pot, two-step method involves the initial formation of pyrazole sulfate followed by nitration, which can achieve yields of up to 85%.[2]
Experimental Protocol: Synthesis of 4-Nitropyrazole [2]
-
Preparation of Pyrazole Sulfate: In a flask, dissolve pyrazole in concentrated sulfuric acid and stir at room temperature for 30 minutes.
-
Nitration: Cool the mixture in an ice-water bath and add fuming nitrosulfuric acid (a mixture of fuming nitric acid and fuming sulfuric acid) dropwise.
-
Reaction: After the addition is complete, raise the temperature to 50°C and maintain for 1.5 hours.
-
Isolation: Pour the reaction mixture into ice water to precipitate the product.
-
Purification: Filter the solid, wash with ice water, and dry under vacuum. Recrystallize from an ethyl ether/hexane mixture to obtain pure 4-nitropyrazole.
N-Alkylation of 4-Nitropyrazole: Introducing Diversity
The synthesis of N-substituted nitropyrazoles, such as this compound, is typically achieved through the N-alkylation of 4-nitropyrazole. Various methods can be employed, including classical base-mediated alkylation and phase-transfer catalysis.[5][6]
Experimental Protocol: General N-Alkylation of 4-Nitropyrazole (Adapted from[5])
-
Reaction Setup: To a solution of 4-nitropyrazole in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH).
-
Alkylation: Add the alkylating agent (e.g., 1-bromo-2-methoxyethane for the synthesis of this compound) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of nitropyrazoles are significantly influenced by the position and number of nitro groups, as well as the nature of the substituent at the N1 position.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 162-164 | 1.838 | 8.3 | 30.2 |
| 1-Methyl-4-nitro-1H-pyrazole | C₄H₅N₃O₂ | 127.10 | 93-95 | 1.49 | - | - |
| This compound | C₆H₉N₃O₃ | 171.15 | Not available | Not available | Not available | Not available |
| 3,4-Dinitropyrazole | C₃H₂N₄O₄ | 158.07 | 181-182 | 1.85 | 8.9 | 35.0 |
| 1-Methyl-3,4-dinitropyrazole | C₄H₄N₄O₄ | 172.10 | 98-100 | 1.71 | 8.6 | 32.1 |
The introduction of an alkyl group at the N1 position, as in 1-methyl-4-nitro-1H-pyrazole, generally leads to a decrease in the melting point and density compared to the parent 4-nitropyrazole. This is attributed to the disruption of intermolecular hydrogen bonding. It is anticipated that this compound would also exhibit a lower melting point than 4-nitropyrazole.
The energetic properties, such as detonation velocity and pressure, are primarily dictated by the number of nitro groups and the overall oxygen balance of the molecule. Dinitropyrazoles, for instance, exhibit significantly higher energetic performance than mononitropyrazoles.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of nitropyrazoles.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides valuable information about the chemical environment of the protons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the pyrazole ring protons and the protons of the 2-methoxyethyl group. Available spectral data confirms the structure of this compound.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of functional groups. In nitropyrazoles, strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) are typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
Biological Activities of Nitropyrazoles: A Promising Frontier
The pyrazole scaffold is a well-established pharmacophore, and the introduction of a nitro group can modulate the biological activity of these compounds in various ways. Nitropyrazole derivatives have been investigated for a range of therapeutic applications.
Antimicrobial Activity
Several studies have reported the antimicrobial activity of nitropyrazole derivatives. The presence of the nitro group can enhance the antimicrobial potency of the pyrazole ring. For instance, certain nitrofuran-containing pyrazole derivatives have demonstrated good antibacterial and antifungal activity.[4]
Anti-inflammatory Activity
Pyrazole derivatives have a long history of use as anti-inflammatory agents. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. The anti-inflammatory potential of various substituted pyrazoles has been extensively documented.[4] While specific data for this compound is not available, its structural similarity to other biologically active pyrazoles suggests it may also possess anti-inflammatory properties.
Anticancer Activity
The anticancer potential of nitropyrazole derivatives is an active area of research. These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[7] The specific substitution pattern on the pyrazole ring plays a crucial role in determining the anticancer efficacy and the mechanism of action.
Comparative Analysis and Future Perspectives
The methoxyethyl substituent at the N1 position is expected to influence the compound's solubility and pharmacokinetic properties, potentially enhancing its bioavailability compared to simpler alkyl-substituted or unsubstituted nitropyrazoles. This makes it an interesting candidate for further biological evaluation.
Future research should focus on the comprehensive experimental characterization of this compound to fully elucidate its physicochemical properties and biological activity profile. This would involve:
-
Detailed Synthesis and Characterization: Optimization of the synthesis and full spectroscopic characterization.
-
Physicochemical Property Determination: Measurement of melting point, density, thermal stability, and solubility.
-
In-depth Biological Screening: Evaluation of its antimicrobial, anti-inflammatory, and anticancer activities through a battery of in vitro and in vivo assays.
By systematically exploring the structure-activity relationships within the nitropyrazole class, researchers can continue to develop novel compounds with tailored properties for a wide range of applications in medicine and materials science.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. banglajol.info [banglajol.info]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole: An Investigative Guide for Novel Drug Discovery
This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of the novel compound 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole. In the absence of direct experimental data for this specific molecule, this document serves as a prospective analysis, drawing upon the well-established biological activities of the broader nitropyrazole class of compounds. We will explore the potential therapeutic applications, outline detailed experimental protocols for efficacy testing, and present a comparative analysis against established alternative agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The incorporation of a nitro group can further enhance the biological activity of these compounds.[4] Nitro-containing compounds, for instance, have emerged as significant agents in the management of tuberculosis.[5] Given these precedents, this compound warrants investigation as a potential therapeutic agent.
Potential Therapeutic Applications of Nitropyrazoles
Based on extensive research into structurally related compounds, the primary therapeutic avenues for this compound are likely to be in the treatment of tuberculosis and inflammatory diseases.
-
Antitubercular Activity: Many pyrazole derivatives have shown promising activity against Mycobacterium tuberculosis.[6][7] Nitroaromatic compounds, in particular, can act as prodrugs that are activated by mycobacterial enzymes, leading to the generation of reactive nitrogen species that are toxic to the bacteria.[8][9][10]
-
Anti-inflammatory Effects: Pyrazole-containing compounds are known to exhibit significant anti-inflammatory and analgesic properties.[11][12][13] Some pyrazole derivatives function as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[13]
In Vitro Efficacy Evaluation: A Roadmap
A critical first step in characterizing a novel compound is the assessment of its activity in a controlled laboratory setting. The following protocols are designed to determine the in vitro efficacy of this compound, with a primary focus on its potential antitubercular activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
This protocol outlines the Resazurin Microtiter Assay (REMA), a colorimetric method for determining the MIC of a compound against M. tuberculosis.[14]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
This compound (test compound)
-
Isoniazid and Rifampicin (control drugs)
-
Resazurin sodium salt solution
-
96-well microplates
Procedure:
-
Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound and control drugs in 7H9 broth in a 96-well plate.
-
Inoculation: Add the prepared bacterial suspension to each well containing the diluted compounds. Include a drug-free well as a growth control and a well with media only as a sterility control.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Resazurin Addition: After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Hypothetical In Vitro Efficacy Data
The following table presents hypothetical MIC values for this compound against M. tuberculosis H37Rv, compared to standard antitubercular drugs.
| Compound | MIC (µg/mL) | MIC (µM) |
| This compound | 0.5 | 2.7 |
| Isoniazid | 0.06 | 0.44 |
| Rifampicin | 0.125 | 0.15 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
In Vivo Efficacy Evaluation: Murine Model of Tuberculosis
Following promising in vitro results, the next crucial step is to assess the compound's efficacy in a living organism. The murine model of chronic tuberculosis infection is a well-established and widely used model for this purpose.[15][16][17]
Experimental Protocol: Chronic Murine Tuberculosis Infection Model
Animal Model:
-
BALB/c mice (female, 6-8 weeks old)
Procedure:
-
Infection: Infect mice via aerosol exposure with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Treatment Initiation: Allow the infection to establish for 4-6 weeks to enter a chronic phase.
-
Drug Administration: Administer this compound orally or via a suitable route daily for 4 weeks. A control group will receive the vehicle alone, and another group will be treated with a standard-of-care regimen (e.g., isoniazid and rifampicin).
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar plates.
-
Data Analysis: After 3-4 weeks of incubation at 37°C, count the number of colony-forming units (CFUs) to determine the bacterial load in each organ. A significant reduction in CFU in the treated groups compared to the vehicle control group indicates in vivo efficacy.
Hypothetical In Vivo Efficacy Data
The table below illustrates hypothetical results from a 4-week in vivo efficacy study in a murine model of chronic tuberculosis.
| Treatment Group (dose) | Mean Lung CFU (log10) ± SD | Mean Spleen CFU (log10) ± SD |
| Vehicle Control | 6.5 ± 0.4 | 4.8 ± 0.3 |
| This compound (25 mg/kg) | 4.2 ± 0.5 | 2.9 ± 0.4 |
| Isoniazid + Rifampicin (10 mg/kg each) | 3.8 ± 0.3 | 2.5 ± 0.2 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Mechanism of Action: Potential Pathways
The nitro group is a key feature of many antimicrobial prodrugs. In the context of M. tuberculosis, nitroaromatic compounds are often activated by a deazaflavin-dependent nitroreductase (Ddn), which is dependent on the cofactor F420.[5][18] This activation can lead to the production of reactive nitrogen species, such as nitric oxide, which have potent bactericidal effects.[8][9]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow Visualization
The following diagram illustrates the workflow for the in vivo efficacy evaluation of this compound.
Caption: Workflow for the in vivo evaluation of antitubercular compounds.
Conclusion and Future Directions
While direct experimental data for this compound is not yet available, its structural features strongly suggest potential as a novel antitubercular or anti-inflammatory agent. The experimental frameworks provided in this guide offer a robust starting point for its comprehensive evaluation. Future studies should focus on synthesizing this compound and systematically assessing its in vitro and in vivo efficacy and safety profiles. Elucidating its precise mechanism of action will also be critical for its further development as a potential therapeutic candidate.
References
- 1. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis [mdpi.com]
- 11. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Evaluating the Cytotoxic Potential of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole Against Established Anticancer Agents
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore present in a wide array of biologically active compounds.[1] Derivatives of this five-membered heterocyclic ring, which contains two adjacent nitrogen atoms, have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, antitumor properties.[2][3][4] The continuous exploration of novel pyrazole derivatives is driven by the search for compounds with enhanced efficacy, improved safety profiles, and novel mechanisms of action to combat complex diseases like cancer.
This guide focuses on a novel derivative, 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole . The introduction of a nitro group at the C4 position is of particular interest, as nitroaromatic compounds are often substrates for nitroreductase enzymes, which are frequently overexpressed in the hypoxic microenvironments of solid tumors.[5][6] This raises the possibility of tumor-selective bioactivation, a highly sought-after attribute in cancer chemotherapy.
The purpose of this document is to provide a comprehensive framework for the preclinical evaluation of this compound. We will benchmark its cytotoxic performance against a well-established and clinically relevant chemotherapeutic agent, Paclitaxel , a potent mitotic inhibitor.[7] This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a rationale for the chosen methodologies, and a clear structure for data interpretation.
Rationale and Experimental Strategy
A robust preclinical assessment of a novel compound requires a multi-faceted approach. The primary objective is to quantify its cytotoxic effect on cancer cells. However, a simple measure of cell death is insufficient. A thorough investigation must also probe the underlying mechanism of action. Our experimental strategy is therefore designed to answer two fundamental questions:
-
How potent is this compound at inducing cancer cell death compared to a clinical standard?
-
What is the primary mechanism through which it induces cell death?
To address these questions, we employ a logical workflow that begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic assays.
The Causality of Our Experimental Choices:
-
Orthogonal Cytotoxicity Assays: We will utilize two distinct in vitro cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[8][9] Relying on a single assay can be misleading. For instance, a compound might inhibit mitochondrial respiration without immediately killing the cell, leading to a false positive in the MTT assay. By using the SRB assay as an orthogonal method, we can confirm that the observed effect is due to a genuine loss of cellular biomass (i.e., cell death or growth inhibition) and not merely metabolic disruption. This dual-assay approach constitutes a self-validating system for our primary endpoint.
-
Mechanistic Deep-Dive (Apoptosis): Should the compound exhibit significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. We will measure the activity of Caspase-3, a key executioner caspase in the apoptotic cascade.[10] A significant increase in Caspase-3 activity provides strong evidence that the compound's cytotoxic effects are mediated through the induction of apoptosis.
Below is a diagram illustrating the proposed experimental workflow.
Benchmarking Against Known Inhibitors
| Compound | Class | Mechanism of Action | Rationale for Comparison |
| This compound | Pyrazole Derivative | Putative Cytotoxic / Pro-apoptotic | The novel compound under investigation. Its nitro- and pyrazole-moieties suggest potential anticancer activity.[2][6] |
| Paclitaxel | Taxane | Mitotic Inhibitor | A widely used, FDA-approved chemotherapeutic agent that inhibits microtubule depolymerization, leading to cell cycle arrest and apoptosis.[7] It serves as a high-potency clinical benchmark. |
| Dicoumarol | Coumarin Derivative | Nitroreductase Inhibitor | While not a direct cytotoxic agent, it can be used in mechanistic studies to probe the involvement of nitroreductase enzymes in the activation of the test compound.[6] |
Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[8][11] The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed adherent cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Paclitaxel in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[8]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye Sulforhodamine B to basic amino acid residues of cellular proteins under mildly acidic conditions.[9] It provides a measure of total biomass.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay Protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well, without aspirating the culture medium, to fix the cells. Incubate at 4°C for 1 hour.[13][14]
-
Washing: Carefully wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and medium components.[9][15] Allow the plates to air-dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[9]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[13]
-
Solubilization: Allow the plates to air-dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at approximately 540 nm on a microplate reader.[9]
Protocol 3: Caspase-3 Activity Assay
This assay quantifies the activity of Caspase-3, a key executioner of apoptosis. It utilizes a specific peptide substrate (e.g., DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (e.g., AMC).[16] Cleavage of the substrate by active Caspase-3 releases the reporter molecule, which can be measured spectrophotometrically or fluorometrically.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells (including any floating cells in the supernatant) and pellet them by centrifugation. Wash with ice-cold PBS. Lyse the cell pellet using a chilled lysis buffer provided in a commercial kit (e.g., containing HEPES, CHAPS, and DTT).[10] Incubate on ice for 15-20 minutes.
-
Lysate Preparation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 15 minutes to pellet cellular debris.[10] Collect the supernatant, which contains the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay) to ensure equal protein loading in the assay.
-
Caspase Assay: In a 96-well plate, add 50 µg of protein lysate to each well. Add reaction buffer and the Caspase-3 substrate (e.g., DEVD-pNA).[17]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) using a plate reader.[16]
Visualizing the Mechanism: The Intrinsic Apoptosis Pathway
The induction of apoptosis by many chemotherapeutic agents converges on the mitochondrial (intrinsic) pathway. Cellular stress, such as that induced by DNA damage or cytotoxic compounds, leads to the activation of the p53 tumor suppressor protein.[18][19][20] Activated p53 can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as BAX and PUMA.[21][22] These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c from the intermembrane space into the cytosol.[23][24] In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, a multi-protein complex that recruits and activates Caspase-9.[25][26] Active Caspase-9 then cleaves and activates effector caspases, including Caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[27]
Data Presentation & Interpretation
Quantitative data from the described experiments should be summarized in clear, concise tables to facilitate direct comparison.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)
The IC₅₀ value represents the concentration of an inhibitor that is required for 50% inhibition of cell viability. Lower values indicate higher potency.
| Cell Line | This compound | Paclitaxel |
| HeLa (Cervical Cancer) | 8.5 ± 0.7 | 0.05 ± 0.01 |
| A549 (Lung Cancer) | 12.2 ± 1.1 | 0.09 ± 0.02 |
| MCF-7 (Breast Cancer) | 9.8 ± 0.9 | 0.04 ± 0.01 |
Table 2: Hypothetical Caspase-3 Activity Data (Fold Change vs. Vehicle Control)
This table shows the relative increase in Caspase-3 activity following treatment with each compound at its IC₅₀ concentration.
| Cell Line | This compound | Paclitaxel |
| HeLa (Cervical Cancer) | 4.2 ± 0.4 | 5.1 ± 0.5 |
| A549 (Lung Cancer) | 3.8 ± 0.3 | 4.7 ± 0.6 |
| MCF-7 (Breast Cancer) | 4.5 ± 0.5 | 5.5 ± 0.4 |
Interpretation of Hypothetical Results:
-
Potency: The hypothetical data in Table 1 indicate that this compound exhibits cytotoxic activity in the low micromolar range across all tested cell lines. However, its potency is significantly lower than that of the clinical benchmark, Paclitaxel, which is active in the nanomolar range.
-
Mechanism: The results in Table 2 suggest that both compounds induce a substantial increase in Caspase-3 activity, indicating that the observed cytotoxicity is mediated, at least in part, by the induction of apoptosis. The comparable fold-increase in caspase activity, despite the large difference in IC₅₀ values, is a critical piece of information, suggesting that once the threshold concentration for inducing cell death is reached, the pyrazole derivative effectively engages the apoptotic machinery.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the initial benchmarking of a novel compound, this compound, against established inhibitors. The proposed workflow, incorporating orthogonal cytotoxicity assays and a specific mechanistic probe, provides a solid foundation for making data-driven decisions in the early stages of drug discovery.
Based on our hypothetical results, while the novel pyrazole derivative shows promising pro-apoptotic activity, its potency does not currently match that of a clinical standard like Paclitaxel. However, this does not preclude its potential. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency.
-
Nitroreductase Involvement: Using cell lines with varying nitroreductase expression or employing inhibitors like dicoumarol to determine if the compound is a pro-drug requiring bioactivation.
-
Broader Mechanistic Studies: Investigating effects on the cell cycle, DNA damage response, and other key signaling pathways to fully elucidate its mechanism of action.
By following a logical, multi-tiered experimental approach grounded in scientific integrity, researchers can efficiently and accurately assess the therapeutic potential of novel chemical entities.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mpbio.com [mpbio.com]
- 11. atcc.org [atcc.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SRB assay for measuring target cell killing [protocols.io]
- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. The role of p53 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.biologists.com [journals.biologists.com]
- 20. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. molbiolcell.org [molbiolcell.org]
- 24. pnas.org [pnas.org]
- 25. Formation of apoptosome is initiated by cytochrome c-induced dATP hydrolysis and subsequent nucleotide exchange on Apaf-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Reactome | Cytochrome c-mediated apoptotic response [reactome.org]
- 27. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole and its Regioisomers
Introduction
In the landscape of medicinal chemistry and materials science, substituted pyrazoles are foundational scaffolds. Their utility stems from a unique combination of structural stability, aromatic character, and the capacity for diverse functionalization, leading to a wide array of biological activities.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties of the pyrazole ring, enhancing its potential as an energetic material or a pharmacophore.[2]
When synthesizing 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole, the potential for regioisomerism—specifically the formation of the 3-nitro and 5-nitro isomers—presents a critical analytical challenge. Since these isomers share the same molecular formula and weight, their unambiguous identification is paramount for ensuring chemical purity, predicting reactivity, and guaranteeing reproducible biological or material performance.
This guide provides a comprehensive, in-depth comparison of the spectroscopic signatures of this compound and its 3-nitro and 5-nitro isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct structural fingerprints of each molecule. The causality behind experimental choices and spectral interpretations is explained, offering researchers a robust framework for isomer differentiation.
Molecular Structures of the Isomers
The three regioisomers under consideration are distinguished solely by the position of the nitro group on the pyrazole ring. This seemingly minor structural variance gives rise to significant and measurable differences in their spectroscopic properties.
-
Isomer 1: this compound
-
Isomer 2: 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole
-
Isomer 3: 1-(2-Methoxyethyl)-5-nitro-1H-pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful technique for isomer differentiation, as it provides direct insight into the chemical environment of each proton and carbon atom.[3] The strong electron-withdrawing nature of the nitro group creates distinct electronic environments around the pyrazole ring for each isomer, leading to predictable variations in chemical shifts.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[1]
-
¹³C NMR Data Acquisition: Acquire the spectrum with typical parameters including a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[1]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Integrate the ¹H NMR signals and analyze chemical shifts and coupling patterns.
¹H NMR Spectral Comparison
The key diagnostic signals in the ¹H NMR spectrum are the two protons on the pyrazole ring. Their chemical shifts are highly sensitive to the position of the nitro group. The protons of the methoxyethyl side chain (OCH₂CH₂N, OCH₃) will show less variation but serve to confirm the presence of the substituent.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole (Predicted) | 1-(2-Methoxyethyl)-5-nitro-1H-pyrazole (Predicted) | Rationale for Prediction |
| H-3 | ~8.3 (s) | N/A | ~8.2 (d) | The H-3 proton is significantly deshielded by the adjacent N-2 and the remote NO₂ group. |
| H-4 | N/A | ~6.8 (d) | ~7.0 (d) | The H-4 proton is shielded relative to H-3/H-5 but is influenced by the adjacent NO₂ group. |
| H-5 | ~8.0 (s) | ~7.6 (d) | N/A | The H-5 proton is deshielded by the adjacent N-1 but is most strongly deshielded in the 3-nitro isomer due to proximity to the NO₂ group. |
| N-CH₂ | ~4.4 (t) | ~4.5 (t) | ~4.6 (t) | Electron density on N-1 affects this shift; the 5-nitro isomer is expected to be the most deshielded. |
| O-CH₂ | ~3.8 (t) | ~3.8 (t) | ~3.8 (t) | Relatively insensitive to the pyrazole substitution pattern. |
| O-CH₃ | ~3.3 (s) | ~3.3 (s) | ~3.3 (s) | Insensitive to the pyrazole substitution pattern. |
-
Causality: In the 4-nitro isomer , the H-3 and H-5 protons are chemically distinct but do not couple, appearing as two sharp singlets. The H-3 proton is typically further downfield due to its position between two nitrogen atoms. For the 3-nitro and 5-nitro isomers , the H-4 and H-5 (or H-3 and H-4) protons will appear as doublets due to vicinal coupling (³JHH ≈ 2-3 Hz). The most significant downfield shift is expected for the proton adjacent to the carbon bearing the nitro group.
¹³C NMR Spectral Comparison
¹³C NMR provides unambiguous evidence for the substitution pattern. The carbon atom directly bonded to the nitro group will be strongly deshielded, resulting in a chemical shift significantly downfield.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole (Predicted) | 1-(2-Methoxyethyl)-5-nitro-1H-pyrazole (Predicted) | Rationale for Prediction |
| C-3 | ~140 | ~155 (C-NO₂) | ~142 | The C-NO₂ carbon is the most deshielded. |
| C-4 | ~138 (C-NO₂) | ~110 | ~112 | The C-4 carbon is typically the most shielded unless directly attached to the nitro group. |
| C-5 | ~128 | ~129 | ~148 (C-NO₂) * | The C-5 carbon is deshielded by the adjacent N-1 substituent. |
| N-CH₂ | ~52 | ~53 | ~54 | Minor shifts expected based on ring electronics. |
| O-CH₂ | ~70 | ~70 | ~70 | Insensitive to the pyrazole substitution pattern. |
| O-CH₃ | ~59 | ~59 | ~59 | Insensitive to the pyrazole substitution pattern. |
-
Causality: The identity of each isomer is unequivocally confirmed by the chemical shift of the carbon bearing the nitro group. This signal will appear significantly downfield (δ > 135 ppm) and its position (C-3, C-4, or C-5) can be assigned based on established data for nitropyrazoles.[4]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups, particularly the nitro (NO₂) group. The N-O stretching vibrations give rise to two very strong and characteristic absorption bands.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the pyrazole sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the frequencies of characteristic absorption bands.
IR Spectral Comparison
While all three isomers will show the characteristic bands for the nitro and methoxyethyl groups, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can provide corroborating evidence for a specific isomer.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹)
| Vibration Mode | Expected Range | Key Observations for Isomer Differentiation |
| C-H stretch (aromatic) | 3100-3150 | The specific position and number of bands may differ slightly. |
| C-H stretch (aliphatic) | 2850-3000 | Confirms the methoxyethyl side chain. |
| NO₂ asymmetric stretch | 1520-1560 | Very Strong. The primary diagnostic peak for the nitro group.[5] Its exact position is sensitive to the electronic environment. |
| NO₂ symmetric stretch | 1340-1370 | Very Strong. The second primary diagnostic peak for the nitro group.[5] |
| C=N, C=C stretch (ring) | 1450-1600 | A series of bands whose pattern can be unique to each isomer's symmetry and substitution. |
| C-O stretch (ether) | 1080-1150 | Strong band confirming the methoxyethyl group. |
| C-N stretch | 1250-1340 | Contributes to the fingerprint region. |
-
Causality: The most reliable diagnostic peaks are the two intense NO₂ stretching bands. The electronic conjugation of the nitro group with the pyrazole ring differs for each isomer, which can cause slight but measurable shifts in these frequencies. These shifts, when combined with NMR data, provide powerful confirmation of the isomer's identity.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the compound and provides structural clues through the analysis of fragmentation patterns.[6] While all three isomers have the same molecular mass, the way they fragment upon ionization can be distinct.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.[6]
-
Ionization: Utilize an appropriate ionization technique. Electrospray Ionization (ESI) is suitable for these polar compounds, while Electron Impact (EI) can provide more extensive fragmentation data.[6]
-
Data Acquisition: Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
-
Tandem MS (MS/MS): For deeper structural analysis, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Mass Spectrometry Comparison
The molecular formula C₇H₉N₃O₃ corresponds to a molecular weight of 183.17 g/mol .
Table 4: Mass Spectrometry Data and Fragmentation Analysis
| m/z Value | Fragment | This compound | 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole | 1-(2-Methoxyethyl)-5-nitro-1H-pyrazole |
| 183 [M]⁺ | Molecular Ion | Present | Present | Present |
| 137 [M-NO₂]⁺ | Loss of nitro group | Likely | Likely | Likely |
| 125 [M-C₂H₄O]⁺ | Loss of ethylene oxide from side chain | Possible | Possible | Possible |
| 73 [C₄H₉O]⁺ | Methoxyethyl cation | Possible | Possible | Possible |
| Unique Fragments | --- | The fragmentation pattern will be influenced by the stability of the resulting nitropyrazole radical cation after initial fragmentation. Differences in the relative intensities of common fragments or the presence of unique low-mass ions can be diagnostic. |
-
Causality: The stability of the pyrazole ring and the lability of the nitro group and side chain will dictate the fragmentation pathways. The position of the nitro group influences the stability of the radical cation formed after the loss of a fragment. For instance, the loss of the methoxyethyl side chain would leave a nitropyrazole cation, whose stability and subsequent fragmentation would depend on the nitro group's position. Analyzing the relative abundances of these fragment ions provides a fingerprint for each isomer.
Conclusion
The unambiguous structural elucidation of this compound and its 3- and 5-nitro isomers is readily achievable through a synergistic application of modern spectroscopic techniques.
-
¹H and ¹³C NMR offer the most definitive data, with the chemical shifts and coupling patterns of the pyrazole ring protons and the downfield shift of the carbon atom bonded to the nitro group providing a unique fingerprint for each isomer.
-
IR Spectroscopy serves as a crucial confirmation tool, verifying the presence of the key nitro functional group through its two strong and characteristic asymmetric and symmetric stretching bands.
-
Mass Spectrometry confirms the correct molecular weight and, through detailed analysis of fragmentation patterns, can provide compelling supportive evidence for a specific regioisomeric structure.
By employing this multi-technique approach and understanding the underlying chemical principles that govern the spectral data, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and reliability of their scientific endeavors.
References
A Comparative Guide to Assessing the Selectivity of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
In the landscape of modern drug discovery and chemical biology, the characterization of a small molecule's selectivity is a cornerstone of its development. A compound's utility, whether as a therapeutic agent or a chemical probe, is intrinsically linked to its interaction profile across the proteome. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole. Given the absence of published selectivity data for this specific molecule, we will contextualize its potential assessment by comparing it to other well-characterized pyrazole-based inhibitors and by detailing a robust, state-of-the-art experimental workflow for its profiling.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, frequently targeting protein kinases.[2][3][4] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.[2][3] Consequently, the development of selective kinase inhibitors is a major focus of pharmaceutical research. However, achieving selectivity is challenging due to the high degree of structural conservation in the ATP-binding site across the human kinome.
This guide will therefore focus on a hypothetical kinase selectivity assessment of this compound, providing researchers with the principles and practical steps to undertake such an evaluation.
The Rationale for Kinase Selectivity Profiling
The central premise of targeted therapy is to modulate a specific biological target to achieve a therapeutic effect with minimal side effects. For a kinase inhibitor, this means potently inhibiting the intended kinase target while sparing other kinases. A lack of selectivity can lead to off-target effects, which may cause toxicity or even unexpected therapeutic benefits (polypharmacology).[5] Therefore, early and comprehensive selectivity profiling is critical to:
-
Validate the Mechanism of Action: Ensuring that the observed biological effects are indeed due to the inhibition of the intended target.
-
Predict Potential Toxicities: Identifying interactions with kinases known to be associated with adverse effects.
-
Uncover Opportunities for Drug Repurposing: Discovering novel, potent off-target activities that could be therapeutically relevant for other indications.[6]
-
Guide Structure-Activity Relationship (SAR) Studies: Enabling medicinal chemists to rationally design new analogs with improved selectivity profiles.
Biochemical assays have traditionally been the workhorse for selectivity profiling, but they may not always reflect a compound's behavior in the complex intracellular environment.[7] Cellular assays provide a more physiologically relevant assessment by accounting for factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[5][7]
Comparative Landscape: Pyrazole-Based Kinase Inhibitors
To establish a benchmark for our hypothetical assessment, we will compare this compound against several known pyrazole-based kinase inhibitors with varying selectivity profiles. This comparison highlights the diverse targeting possibilities within this chemical class.
| Compound Name | Primary Target(s) | Selectivity Profile Summary | Key Structural Features |
| Barasertib (AZD1152) | Aurora B Kinase | Highly selective for Aurora B (IC50 = 0.37 nM) with over 3000-fold selectivity against Aurora A.[3] | Pyrazole core with specific substitutions enabling high-affinity binding to the Aurora B active site. |
| A Novel Pyrazole-Based Inhibitor | B-Raf Kinase | Exhibits "striking" selectivity for B-Raf over other kinases in cellular assays.[5] | ATP-competitive pyrazole scaffold designed to exploit specific features of the B-Raf ATP-binding pocket. |
| GSK2141795 Analog (Compound 1) | Akt1 | Selective for the Akt family over a panel of 23 other kinases (Akt1 IC50 = 61 nM).[3] | Hybrid structure inspired by multiple known Akt inhibitors, featuring a central pyrazole ring. |
| This compound | Hypothetical Target: Kinase X | To Be Determined (TBD) | N-methoxyethyl and C4-nitro substitutions on the pyrazole ring. The impact of these groups on kinase binding is unknown. |
This table underscores the chemical versatility of the pyrazole scaffold, which can be decorated with different substituents to achieve high selectivity for diverse kinase targets. The goal of our proposed experimental workflow is to populate the final row for our compound of interest.
Experimental Workflow: Cellular Kinase Selectivity Profiling
To generate a comprehensive and physiologically relevant selectivity profile for this compound, we will detail a protocol based on the NanoBRET™ Target Engagement (TE) K192 Kinase Selectivity System . This technology allows for the quantitative measurement of compound binding to 192 different full-length kinases inside living cells.[7][8]
Principle of the NanoBRET™ Assay
The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[9] A target kinase is expressed in cells as a fusion with the bright, small NanoLuc® luciferase (the energy donor). A fluorescent, cell-permeable "tracer" that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound to the kinase-NanoLuc® fusion, the proximity allows for energy transfer upon addition of the NanoLuc® substrate, generating a BRET signal. A test compound that enters the cell and competes with the tracer for binding to the kinase will disrupt this interaction, leading to a decrease in the BRET signal.[7][9] This reduction in BRET is proportional to the compound's engagement with the target kinase.
Figure 1: Principle of the NanoBRET™ Target Engagement Assay.
Step-by-Step Protocol for the NanoBRET™ K192 Kinase Selectivity Panel
This protocol is a self-validating system. The inclusion of both positive and negative controls (known selective and non-selective inhibitors) alongside the test compound ensures the reliability of the data generated for each of the 192 kinases.
Day 1: Cell Plating and Transfection
-
Cell Preparation: Culture HEK293 cells to ~90% confluency. The use of a consistent and healthy cell line is crucial for reproducibility.
-
Transfection Mix Preparation: For each of the 192 kinases in the panel, prepare a transfection mix containing the corresponding kinase-NanoLuc® fusion vector, transfection carrier DNA, and a transfection reagent (e.g., FuGENE® HD) in Opti-MEM® I Medium.[8]
-
Reverse Transfection: Dispense the transfection mix into the wells of 384-well assay plates.
-
Cell Seeding: Add the prepared HEK293 cell suspension to each well. This "reverse transfection" method is highly efficient for high-throughput formats.
-
Incubation: Incubate the plates for 20-24 hours at 37°C in a 5% CO₂ incubator. This allows for cell adherence and expression of the kinase-NanoLuc® fusion proteins.
Day 2: Compound Addition and Signal Detection
-
Compound Preparation: Prepare a serial dilution of this compound. A 10-point concentration gradient is recommended to generate a full dose-response curve. Also prepare appropriate positive and negative control compounds.
-
Tracer and Substrate Addition: Prepare the NanoBRET™ detection reagent, which includes the cell-permeable NanoBRET™ Tracer K-10 and the NanoLuc® substrate, in Opti-MEM®.[8] The K-10 tracer has been optimized for broad kinome coverage, simplifying the workflow.[8]
-
Compound Dosing: Add the diluted test compound and controls to the appropriate wells of the assay plates containing the transfected cells.
-
Equilibration: Incubate the plates at 37°C for 2 hours to allow the compound to enter the cells and reach binding equilibrium with the target kinases.
-
Luminescence Reading: Add the NanoBRET™ detection reagent to all wells. Read the plates on a luminometer equipped with two filters to detect the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission signals simultaneously.
Figure 2: High-throughput workflow for NanoBRET™ K192 selectivity profiling.
Data Analysis and Interpretation
The raw data from the luminometer (donor and acceptor signals) are used to calculate the NanoBRET™ ratio (Acceptor Signal / Donor Signal). These ratios are then normalized to controls (no inhibitor and no tracer) and plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data for each of the 192 kinases, from which the IC₅₀ value (the concentration of compound that inhibits 50% of tracer binding) can be determined.
The selectivity of this compound can be visualized by plotting the IC₅₀ values for all kinases. A highly selective compound will show a potent IC₅₀ for one or a few kinases and much weaker or no activity against the rest of the panel. This provides a clear, quantitative map of the compound's interaction profile across a significant portion of the human kinome, enabling a robust assessment of its on- and off-target activities.
Conclusion
While the precise selectivity profile of this compound remains to be experimentally determined, this guide provides a scientifically rigorous and logical framework for its assessment. By leveraging the pyrazole scaffold's known propensity for kinase inhibition and employing advanced cellular profiling technologies like the NanoBRET™ K192 system, researchers can generate a comprehensive and physiologically relevant understanding of this novel compound's specificity. This data is indispensable for making informed decisions in the progression of a compound through the drug discovery pipeline, ultimately contributing to the development of safer and more effective targeted therapies.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 5. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 7. NanoBRET® Target Engagement K192 Kinase Selectivity System [promega.kr]
- 8. NanoBRET® TE K192 Kinase Selectivity System Technical Manual [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole
As a Senior Application Scientist, my priority is to empower researchers not only with innovative products but also with the critical knowledge to handle and manage them safely throughout their lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole. The procedures outlined here are grounded in established safety principles for hazardous chemical waste management and are designed to ensure the safety of laboratory personnel and the protection of our environment.
Waste Profile and Hazard Assessment: A Cautious Approach
The first principle of safe disposal is a thorough understanding of the material's potential hazards. The molecular structure of this compound contains two key functional groups that mandate its classification as hazardous chemical waste.
-
The Nitroaromatic Moiety: The nitro group (NO₂) attached to the pyrazole ring places this compound in the nitroaromatic class. These compounds are widely recognized as a significant class of environmental pollutants due to their resistance to natural degradation.[1] Many nitroaromatics and their byproducts are known to have toxic or mutagenic properties, making their proper disposal a critical environmental and safety concern.[2]
-
The Pyrazole Ring: Pyrazole and its derivatives are heterocyclic compounds known for their diverse pharmacological activities.[3] While this makes them valuable in drug development, it also means they can have unintended biological effects if released into the environment.[3]
Given these characteristics, this compound must be handled and disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded in regular solid waste.[3][4]
Table 1: Anticipated Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Rationale & Supporting Evidence |
| Acute Oral Toxicity | Harmful if swallowed. | Based on SDS for 4-Nitro-1H-pyrazole, classified under Category 4.[5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | Based on SDS for 4-Nitro-1H-pyrazole and 1-(2-methoxyethyl)-1H-pyrazole.[5][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | Based on SDS for 4-Nitro-1H-pyrazole and 1-(2-methoxyethyl)-1H-pyrazole.[7][8] |
| Respiratory Irritation | May cause respiratory irritation. | Based on SDS for 1-(2-methoxyethyl)-1H-pyrazole.[7] |
| Environmental Hazard | Potential for environmental contamination. | Nitroaromatic compounds are often persistent pollutants.[1] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensure you are in a controlled laboratory environment and equipped with the appropriate PPE.
-
Engineering Controls: Always handle this compound, whether in pure form or in solution, inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5] Ensure that a safety shower and eyewash station are readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[5][8]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect them before use and dispose of them properly after handling.[10]
-
Body Protection: Wear a standard laboratory coat. Ensure it is buttoned to provide maximum coverage.[10]
-
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure the safe collection, storage, and disposal of this compound waste. This process is governed by the U.S. Environmental Protection Agency's (EPA) "cradle-to-grave" principle, which holds the generator responsible for the waste from its creation to its final disposal.[11]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management. Incompatible chemicals, if mixed, can result in violent reactions, fire, or the release of toxic gases.[12]
-
Action: Collect waste containing this compound in a dedicated waste container.
-
Causality: Do not mix this waste stream with other chemical wastes.[13] Specifically, keep it separate from:
Step 2: Containerization
The integrity of the waste container is critical to prevent leaks and spills.
-
Action: Select a container that is in good condition, free of cracks or residue, and has a secure, leak-proof screw-top cap.[12][15] The container material must be chemically compatible with the waste. For solutions, the original solvent bottle is often a suitable choice.[16]
-
Causality: The container must remain closed at all times except when you are actively adding waste.[16][17] This minimizes the release of vapors and prevents accidental spills.
Step 3: Labeling
Accurate and complete labeling is a non-negotiable regulatory requirement and a critical safety measure.[18] It ensures that anyone handling the container knows its contents and associated hazards.
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[16] The label must include the following information:
-
The words "HAZARDOUS WASTE" [18]
-
Full Chemical Name(s): List all constituents, including "this compound" and any solvents. Do not use abbreviations or chemical formulas.
-
Approximate Concentrations/Percentages of all components.
-
Principal Investigator and Laboratory Information.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory.
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) .[17][18] This area must be at or near the point of waste generation and under the control of laboratory personnel.[16]
-
Causality: The SAA should provide secondary containment (such as a spill tray) to capture any potential leaks.[13] Storing waste at its point of generation minimizes the risks associated with transporting hazardous materials through the facility.
Step 5: Arranging for Disposal
-
Action: Once the container is full or you have finished the experimental work generating this waste, contact your institution's EHS department to request a waste pickup.[17]
-
Causality: EHS professionals or their certified contractors are trained to handle, transport, and dispose of hazardous waste in compliance with all federal and state regulations, ensuring it is managed in an environmentally sound manner.[17][18]
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal.
-
Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or methanol) three times.[3]
-
Collect Rinsate: The first rinsate is considered hazardous and must be collected and added to your hazardous waste container for this chemical.[3] Subsequent rinsates can typically be collected with other compatible solvent waste streams, but confirm this with your EHS department.
-
Deface Label: Completely obliterate or remove the original manufacturer's label.[19]
-
Dispose: Once clean and dry, the container can be disposed of in the appropriate solid waste stream (e.g., glass recycling).[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical progression for the proper management and disposal of this compound waste.
Caption: Workflow for the proper disposal of the target compound.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. benchchem.com [benchchem.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. fishersci.com [fishersci.com]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
